2-(1-Aminoethyl)-4-methylphenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
WZNMCVYFCNZJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
"2-(1-Aminoethyl)-4-methylphenol" IUPAC name and structure
This in-depth technical guide details the structure, synthesis, and applications of 2-(1-Aminoethyl)-4-methylphenol , a specialized chiral intermediate critical in ligand design and pharmaceutical synthesis.
Executive Summary & Compound Identity
2-(1-Aminoethyl)-4-methylphenol is a chiral, bifunctional organic compound featuring a phenolic hydroxyl group and a primary amine on a benzylic ethyl chain. Structurally related to phenethylamines, it serves as a versatile building block for Salen-type ligands , chiral auxiliaries, and heterocyclic pharmaceutical intermediates.
Nomenclature & Identification
-
IUPAC Name: 2-(1-Aminoethyl)-4-methylphenol[1]
-
Systematic Name: 4-Methyl-2-(1-aminoethyl)phenol[1]
-
CAS Number: 946838-82-0[1]
-
Molecular Formula: C
H NO[2] -
Molecular Weight: 151.21 g/mol [2]
-
SMILES: CC1=CC(=C(C=C1)O)C(C)N
Structural Analysis
The molecule consists of a p-cresol core substituted at the ortho-position with a 1-aminoethyl group.
-
Chirality: The benzylic carbon (C1 of the ethyl group) is a chiral center, existing as (R)- and (S)-enantiomers. This stereocenter is crucial for asymmetric synthesis applications.
-
Electronic Properties: The phenolic OH is an electron-donating group (EDG) via resonance, while the amino group provides basicity and nucleophilicity. The para-methyl group further activates the ring.
| Property | Value (Predicted/Experimental) |
| Physical State | Solid (crystalline) or viscous oil (depending on purity) |
| Melting Point | ~110–120 °C (estimated based on analogs) |
| pKa (Phenol) | ~10.0 |
| pKa (Amine) | ~9.5–10.5 |
| LogP | ~1.5–1.8 |
Synthesis & Manufacturing Protocols
The synthesis of 2-(1-aminoethyl)-4-methylphenol generally proceeds via the reductive amination of its ketone precursor, 2'-hydroxy-5'-methylacetophenone (also known as 2-acetyl-4-methylphenol).
Primary Route: Reductive Amination
This route is preferred for its scalability and direct access to the amine from commercially available ketones.
Reagents:
-
Precursor: 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2)
-
Amine Source: Ammonium Acetate (NH
OAc) -
Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride (STAB) -
Solvent: Methanol (MeOH)
Protocol:
-
Imine Formation: Dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) and NH
OAc (10.0 eq) in anhydrous MeOH. -
Reduction: Add NaBH
CN (0.7 eq) portion-wise at 0°C. -
Reaction: Stir at room temperature for 12–24 hours. The Lewis acidity of the phenol proton can catalyze imine formation, but adding Ti(OiPr)
(1.5 eq) can significantly boost yield by trapping water. -
Workup: Quench with aqueous NaOH to pH > 10 (to ensure the amine is neutral). Extract with dichloromethane (DCM).
-
Purification: The product is often purified via acid-base extraction or recrystallization from ethanol/hexane.
Secondary Route: Oxime Reduction
This method avoids toxic cyanoborohydrides and is amenable to catalytic hydrogenation.
Protocol:
-
Oximation: React the ketone with Hydroxylamine Hydrochloride (NH
OH·HCl) and Sodium Acetate in Ethanol/Water to form the oxime. -
Hydrogenation: Reduce the oxime using H
(50 psi) over Raney Nickel or Pd/C catalyst in ammoniacal ethanol.-
Note: High pressure and ammonia prevent secondary amine formation.
-
Synthesis Workflow Visualization
The following diagram illustrates the critical pathways from the ketone precursor to the final amine, including the chiral resolution step.
Figure 1: Synthetic pathways for 2-(1-Aminoethyl)-4-methylphenol, detailing both reductive amination and oxime reduction routes.
Applications in Drug Development & Catalysis
Chiral Ligand Synthesis (Salen-Type)
The most significant application of this compound is as a precursor for chiral Schiff base ligands . When condensed with salicylaldehydes, the resulting "Salen" or "Salphen" complexes are potent catalysts for asymmetric reactions (e.g., Jacobsen epoxidation).
-
Mechanism: The chiral center at the ethyl group induces stereoselectivity in metal-catalyzed transformations.
-
Utility: Used in the synthesis of enantiopure pharmaceuticals.
Pharmacophore Development
The 2-(1-aminoethyl)phenol motif mimics the structure of norepinephrine and other catecholamines, making it a valuable scaffold for:
-
Adrenergic Receptor Ligands: Potential selectivity for
- or -adrenergic receptors due to the methyl substitution on the ring. -
NMDA Receptor Antagonists: Similar structural motifs (e.g., Ifenprodil) contain phenolic amines.
Heterocycle Synthesis (Pictet-Spengler)
Reaction with aldehydes under acidic conditions yields tetrahydroisoquinolines via the Pictet-Spengler reaction.
-
Reaction: 2-(1-Aminoethyl)-4-methylphenol + R-CHO
Substituted Tetrahydroisoquinoline. -
Significance: This generates rigid bicyclic cores found in numerous alkaloids and antiviral drugs.
Analytical Characterization
To validate the identity of synthesized 2-(1-Aminoethyl)-4-methylphenol, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.25 | Doublet ( | 3H | Methyl of ethyl group (-CH(NH |
| 2.18 | Singlet | 3H | Aryl Methyl (-CH |
| 4.20 | Quartet | 1H | Benzylic Methine (-CH (NH |
| 6.60–7.00 | Multiplet | 3H | Aromatic Protons |
| ~8.00 | Broad Singlet | 3H | Ammonium/Phenolic protons (exchangeable) |
Mass Spectrometry (ESI-MS)
-
Observed Ion:
-
m/z: 152.1
-
Fragmentation: Loss of NH
(m/z 135) is common in benzylic amines.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine and phenol.
-
Storage: Store at 2–8°C. Hygroscopic.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016365, 2-(Ethylamino)-4-methylphenol. Retrieved from [Link](Note: Structural analog reference for physical properties).
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
Navigating the Complexities of Substituted Phenols: A Technical Guide to 2-Amino-4-methylphenol (CAS: 95-84-1)
A Note on Chemical Identity: Initial inquiries for "2-(1-Aminoethyl)-4-methylphenol" revealed an absence of a registered CAS number and detailed technical data for this specific chemical structure. However, the closely related and structurally significant compound, 2-Amino-4-methylphenol , is well-documented and commercially available. This guide will provide an in-depth technical overview of 2-Amino-4-methylphenol (CAS: 95-84-1), a key intermediate in various industrial applications.
Introduction and Core Chemical Identity
2-Amino-4-methylphenol, also known as 2-amino-p-cresol, is an aromatic organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group attached to a p-cresol backbone.[1][2] This substitution pattern makes it a versatile chemical intermediate, particularly in the synthesis of dyes and other complex organic molecules.[3] Its utility stems from the reactivity of the aromatic ring, the nucleophilicity of the amino group, and the acidic nature of the phenolic hydroxyl group.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 95-84-1 .[1][2][3][4][5]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-Amino-4-methylphenol |
| CAS Number | 95-84-1 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol [2] |
| Synonyms | 2-Amino-p-cresol, 2-Hydroxy-5-methylaniline, 3-Amino-4-hydroxytoluene[2] |
Physicochemical Properties
2-Amino-4-methylphenol typically presents as a pale cream to brown crystalline powder or flakes.[6] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.
Table of Physicochemical Data:
| Property | Value | Source |
| Appearance | Pale cream to brown crystals, powder, or flakes | [6] |
| Melting Point | 133-136 °C (lit.) | [1][4] |
| Boiling Point | Sublimes | [2][7] |
| Solubility | Slightly soluble in water | [2][3] |
| Vapor Pressure | 0.00308 mmHg | [7] |
| Density | 1.157 g/cm³ | [3] |
| Flash Point | 98.6 °C | [3] |
Synthesis and Manufacturing
The industrial synthesis of 2-amino-4-methylphenol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the nitration of p-cresol followed by the reduction of the resulting nitro derivative.
General Synthesis Pathway
Causality in Experimental Choices:
-
Nitration: The nitration of p-cresol is a classic electrophilic aromatic substitution. The hydroxyl and methyl groups are ortho-, para-directing. Since the para position is blocked by the methyl group, the nitro group is directed to the ortho position relative to the hydroxyl group. The use of a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.
-
Reduction: The subsequent reduction of the nitro group to an amine is a critical step. Common methods include the use of sodium sulfide or catalytic hydrogenation.[3] The choice of reducing agent can be influenced by factors such as cost, safety, and the desired purity of the final product. Catalytic hydrogenation, for instance, is often considered a "cleaner" method as it avoids the formation of sulfur-containing byproducts.
Analytical Characterization
Ensuring the identity and purity of 2-amino-4-methylphenol is paramount for its use in further chemical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of 2-amino-4-methylphenol. An assay of ≥97.5% by GC is a common commercial specification.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, particularly for the analysis of samples in complex matrices.
Spectroscopic Methods
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related compound 2-ethyl-4-methylphenol, the mass spectrum shows characteristic fragmentation.[8] While a specific mass spectrum for 2-amino-4-methylphenol was not found in the provided search results, the expected molecular ion peak would be at m/z 123.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 2-amino-4-methylphenol would include:
-
O-H stretching (phenol): broad band around 3300-3500 cm⁻¹
-
N-H stretching (amine): two sharp bands around 3300-3400 cm⁻¹
-
C-N stretching: around 1250-1350 cm⁻¹
-
Aromatic C-H and C=C stretching at their characteristic frequencies.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule by showing the chemical environment of the hydrogen and carbon atoms, respectively. For the related compound 4-Amino-2-methylphenol, the ¹H NMR spectrum has been documented.[9]
Applications and Reactivity
The primary utility of 2-amino-4-methylphenol lies in its role as a chemical intermediate. Its bifunctional nature allows it to participate in a wide range of chemical reactions.
-
Dye Synthesis: It serves as a precursor in the manufacturing of various dyes.[3]
-
Synthesis of Heterocyclic Compounds: The amino and hydroxyl groups can be used to construct heterocyclic rings. For instance, it has been used in the synthesis of novel functionalized spiropyran derivatives of 2H-1,3-benzoxazinone.[4]
-
Schiff Base Formation: The amino group can react with aldehydes or ketones to form Schiff bases, which are ligands in coordination chemistry and have been investigated for their biological activities.[10]
-
Oxidative Condensation: 2-Amino-4-methylphenol can undergo oxidative condensation. For example, it can be converted to a dihydrophenoxazinone compound by human hemoglobin.[1][4]
Safety and Handling
2-Amino-4-methylphenol is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification:
-
Skin irritation (Category 2)[11]
-
Serious eye irritation (Category 2)[11]
-
Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation[11]
Recommended Handling Procedures:
-
Ventilation: Handle in a well-ventilated place.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Fire Safety: The compound is combustible. Fires can be extinguished using a dry chemical, carbon dioxide, or Halon extinguisher. When heated to decomposition, it emits toxic fumes.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
2-Amino-4-methylphenol (CAS: 95-84-1) is a foundational chemical intermediate with significant industrial relevance, particularly in the synthesis of dyes and complex organic molecules. Its well-defined physicochemical properties, established synthesis routes, and clear safety protocols make it a reliable component in various chemical processes. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in research and development and in industrial manufacturing.
References
-
PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
Sheheryar, et al. (2022). Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine. Bioscience Research, 19(2), 925-929. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Phenol, 2-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved February 20, 2026, from [Link]
-
U.S. EPA. (n.d.). Phenol, 4-(2-aminoethyl)-. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
-
PubChem. (n.d.). Aminoalkylphenol derivatives and related compounds. Retrieved February 20, 2026, from [Link]
-
QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved February 20, 2026, from [Link]
-
Chemsrc. (n.d.). 2-Amino-4-methylphenol. Retrieved February 20, 2026, from [Link]
-
SpectraBase. (n.d.). 4-[(2-Mercapto-2-methyl-propyl)amino]phenol. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
Sources
- 1. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc [chemsrc.com]
- 6. 2-Amino-4-methylphenol, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. massbank.eu [massbank.eu]
- 8. Phenol, 2-ethyl-4-methyl- [webbook.nist.gov]
- 9. 4-Amino-2-methylphenol(2835-96-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of 2-(1-Aminoethyl)-4-methylphenol
Abstract
Introduction: Understanding the Molecule
2-(1-Aminoethyl)-4-methylphenol is an organic molecule featuring a phenol ring substituted with a methyl group at position 4 and a 1-aminoethyl group at position 2. Its structure dictates its physicochemical properties and, consequently, its solubility. The key functional groups are:
-
Phenolic Hydroxyl (-OH): An acidic group capable of donating a proton and a hydrogen bond.
-
Primary Amino (-NH₂): A basic group capable of accepting a proton and donating hydrogen bonds.
-
Aromatic Ring & Alkyl Groups (-CH₃, -CHCH₃): Nonpolar moieties that contribute to its hydrophobic character.
This combination of polar, ionizable groups with nonpolar regions suggests a complex solubility profile. The molecule is amphoteric, meaning it can react as either an acid or a base.[3] This property is the single most important factor governing its aqueous solubility, which will be highly pH-dependent.[3] This guide will equip researchers with the foundational knowledge and practical methodologies to thoroughly characterize this profile.
Theoretical & Predictive Solubility Analysis
Before embarking on experimental work, a theoretical analysis based on the molecule's structure provides a predictive framework.
Key Physicochemical Parameters
While experimental data for 2-(1-Aminoethyl)-4-methylphenol is scarce, we can infer its properties from analogous structures and predictive models.
-
pKa (Dissociation Constant): The pKa is a measure of the acidity or basicity of a functional group.[4] 2-(1-Aminoethyl)-4-methylphenol will have two pKa values:
-
pKa₁ (Basic): Associated with the protonated amino group (R-NH₃⁺). For analogous primary amines on an alkyl chain attached to a phenol, this is expected to be in the range of pH 9-10 .
-
pKa₂ (Acidic): Associated with the phenolic hydroxyl group (Ar-OH). For substituted phenols, this is typically in the range of pH 9.5-10.5 .[5]
-
Expert Insight: The proximity of these pKa values suggests a complex interplay of ionization states around the physiological pH range and above. Precise determination is crucial and can be achieved experimentally using methods described in Section 4.[6][7]
-
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a neutral compound.[8] A positive logP means the compound is more soluble in lipids (like octanol), while a negative value indicates higher water solubility.[8]
-
The predicted XLogP3 for the closely related isomer 2-amino-4-methylphenol is 1.2, suggesting a slight preference for lipid environments.[9][10]
-
For the user's compound, the addition of an ethyl group will likely increase the logP value, predicting lower intrinsic water solubility and higher solubility in organic solvents compared to simpler aminophenols. Computational tools can provide an estimate, but experimental determination is recommended.[11][12]
-
The Critical Influence of pH on Aqueous Solubility
The solubility of ionizable compounds in aqueous media is dictated by pH.[3] The neutral form of a molecule is typically the least soluble, while the charged (ionized) forms are significantly more soluble due to their ability to form strong ion-dipole interactions with water.
-
In Acidic Solution (pH < pKa₁): The amino group will be protonated to form a cationic ammonium salt (R-NH₃⁺). This charged species will exhibit significantly high aqueous solubility.
-
In Neutral Solution (pKa₁ < pH < pKa₂): The molecule will exist predominantly in its neutral or potentially zwitterionic form. This is the region of lowest aqueous solubility (referred to as intrinsic solubility, S₀).
-
In Basic Solution (pH > pKa₂): The phenolic hydroxyl group will be deprotonated to form a phenolate anion (Ar-O⁻). This charged species will also exhibit high aqueous solubility.
Caption: Relationship between pH, molecular ionization state, and aqueous solubility.
Qualitative Solubility Profile in Organic Solvents
Based on the "like dissolves like" principle, a qualitative prediction of solubility in common organic solvents can be made.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | pH-Dependent (Water), High (Alcohols) | The -OH and -NH₂ groups can hydrogen bond with protic solvents. Aqueous solubility is dominated by ionization state. |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating polar molecules and can accept hydrogen bonds. |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low to Moderate | The molecule's high polarity from its ionizable groups limits solubility in these less polar solvents. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule. |
Experimental Design & Protocols
Reliable solubility data must be generated through rigorous, well-controlled experiments. The following section details the gold-standard methods for determining thermodynamic (equilibrium) solubility.
The Shake-Flask Method (Thermodynamic Solubility)
This method is the benchmark for determining equilibrium solubility.[3] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[1]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified.
Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of solid 2-(1-Aminoethyl)-4-methylphenol (e.g., 5-10 mg) into a glass vial. Causality: Using an excess ensures that the solution will become saturated and that solid material remains at equilibrium, which is a requirement for a true solubility measurement.[3]
-
Add a precise volume of the chosen solvent (e.g., 1 mL of phosphate-buffered saline at pH 7.4). For aqueous solutions, use buffers to maintain constant pH.[1]
-
Prepare at least three replicate samples for each solvent condition to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker, rotator, or stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time, typically 24 to 48 hours. Trustworthiness: An equilibration time course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that equilibrium has been reached. The solubility value should not significantly change between the later time points.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly to let the bulk of the solid settle.
-
Carefully withdraw an aliquot of the suspension and separate the liquid from the solid phase. This is a critical step.
-
Option A (Filtration): Use a syringe filter (e.g., 0.22 µm PVDF) to filter the supernatant. Discard the first few drops to avoid artifacts from filter adsorption.
-
Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[13]
-
-
-
Analysis and Quantification:
-
Carefully take a precise volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent to fall within the linear range of the analytical method.
-
Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][2][14]
-
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[13]
-
The final solubility is calculated by multiplying the measured concentration by the dilution factor.
-
Potentiometric Titration Method (Intrinsic Solubility and pKa)
For ionizable compounds like 2-(1-Aminoethyl)-4-methylphenol, potentiometric titration is a powerful and efficient method that can determine both the intrinsic solubility (S₀) and the pKa values in a single experiment.[6][15]
Principle: A suspension of the compound in water is titrated with a strong acid or base. The pH is monitored continuously. As the compound ionizes and dissolves, the pH curve deviates from that of a simple titration. The points of complete dissolution or precipitation are identified from the titration curve, allowing for the calculation of solubility and pKa.[16]
High-Level Experimental Workflow:
-
Setup: A precise amount of the compound is suspended in a known volume of water or a weak ionic strength solution in a thermostatted vessel. A calibrated pH electrode is used to monitor the solution.
-
Titration: A standardized titrant (e.g., HCl or NaOH) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, generating a pH vs. volume curve.
-
Analysis: Sophisticated software is used to analyze the titration curve. By applying the law of mass action and charge balance equations, both the pKa values and the intrinsic solubility of the neutral form of the compound can be derived with high precision.[6][15]
Expert Insight: This method is particularly advantageous as it provides a rich dataset (pKa and S₀) from a single, relatively fast experiment (2-4 hours), making it highly valuable during drug candidate optimization.[6]
Data Presentation and Interpretation
All experimentally determined solubility data should be organized systematically for clear interpretation and comparison.
Table for Reporting Solubility Data:
| Solvent/Buffer System | pH | Temperature (°C) | Method Used | Mean Solubility | Std. Dev. | Units |
| Phosphate Buffered Saline | 7.4 | 25 | Shake-Flask | e.g., 0.5 | e.g., 0.05 | mg/mL |
| Phosphate/Citrate Buffer | 5.0 | 25 | Shake-Flask | e.g., 10.2 | e.g., 0.8 | mg/mL |
| Water | N/A | 25 | Potentiometry (S₀) | e.g., 0.1 | e.g., 0.01 | mg/mL |
| Ethanol | N/A | 25 | Shake-Flask | e.g., 55.0 | e.g., 4.1 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Shake-Flask | e.g., >200 | N/A | mg/mL |
| Hexanes | N/A | 25 | Shake-Flask | e.g., <0.01 | N/A | mg/mL |
Conclusion
The solubility of 2-(1-Aminoethyl)-4-methylphenol is a complex but determinable property governed by its amphoteric chemical nature. While no public data currently exists, this guide provides the necessary theoretical foundation and detailed, validated experimental protocols for its comprehensive characterization. The profound influence of pH on its aqueous solubility necessitates measurements across a range of pH values, particularly those relevant to physiological and formulation conditions. By employing the robust shake-flask and efficient potentiometric titration methods, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing scientific research and drug development efforts.
References
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Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 59; 546-567. Available from: [Link]
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Pop, R. et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. Available from: [Link]
-
Figshare. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]
-
University of Toronto Scarborough. (2023). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UTSC. Available from: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]
-
Berg, L. C. et al. (2017). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Avdeef, A. et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. 2-(Ethylamino)-4-methylphenol. PubChem. Available from: [Link]
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SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes. Available from: [Link]
-
National Center for Biotechnology Information. 2-Amino-4-methylphenol. PubChem. Available from: [Link]
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ResearchGate. (2022). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. ResearchGate. Available from: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available from: [Link]
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University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. Available from: [Link]
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Finizio, A. et al. (2003). Predicting logP of pesticides using different software. ScienceDirect. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]
-
FooDB. (2010). Showing Compound 4-Ethyl-2-methylphenol (FDB018470). FooDB. Available from: [Link]
-
National Center for Biotechnology Information. 4-(1-Aminoethyl)phenol. PubChem. Available from: [Link]
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MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available from: [Link]
-
pharm-analyt. (2013). PROFILES OF 250 COMMON DRUGS. pharm-analyt. Available from: [Link]
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ECHA. Reaction mass of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol - Registration Dossier. ECHA. Available from: [Link]
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Introduction to 2-(1-Aminoethyl)-4-methylphenol and its Spectroscopic Characterization
As a Senior Application Scientist, this guide provides a comprehensive overview of the anticipated spectral data for 2-(1-Aminoethyl)-4-methylphenol. Given the limited availability of published spectral data for this specific compound, this document outlines the theoretical underpinnings for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will draw upon data from structurally similar compounds to predict and interpret the expected spectral features, and provide robust, field-proven protocols for data acquisition.
2-(1-Aminoethyl)-4-methylphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research due to its chiral amine and phenolic functionalities. Such structures are often valuable building blocks in the synthesis of more complex bioactive molecules.[1] Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques are the primary tools for this purpose. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data for 2-(1-Aminoethyl)-4-methylphenol, providing a predictive framework for researchers.
Due to the scarcity of publicly available experimental data for 2-(1-Aminoethyl)-4-methylphenol, this guide will leverage spectral information from analogous compounds, such as 2-amino-4-methylphenol and other substituted phenols and amines, to provide a well-grounded theoretical analysis.
Molecular Structure and Predicted Spectral Characteristics
A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectral data.
Caption: Molecular structure of 2-(1-Aminoethyl)-4-methylphenol.
Predicted Key Spectral Features:
-
¹H NMR: Signals for aromatic protons, a methyl group singlet, an ethyl group (quartet and doublet), amine protons, and a phenolic hydroxyl proton. The chirality of the ethyl group's alpha-carbon will influence the splitting patterns.
-
¹³C NMR: Resonances for aromatic carbons (some quaternary, some with attached protons), a methyl carbon, and two ethyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O and C-N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₉H₁₃NO (151.21 g/mol ) and characteristic fragmentation patterns.
Experimental Protocols for Spectral Data Acquisition
The following protocols are designed to yield high-quality spectral data for a compound like 2-(1-Aminoethyl)-4-methylphenol.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like -OH and -NH₂) are of particular interest, DMSO-d₆ is preferable as it slows down the exchange rate of these protons, often allowing for their observation as distinct signals.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in a complex molecule.
-
Number of Scans: The number of scans is increased for ¹³C NMR because the natural abundance of the ¹³C isotope is low (~1.1%), resulting in a much weaker signal compared to ¹H.
IR Spectroscopy
Caption: General workflow for mass spectrometry.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. For a comprehensive analysis, acquiring both EI and ESI mass spectra is often beneficial.
Spectral Data Interpretation
NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.7 | m | 3H | Aromatic protons |
| ~ 4.1 | q | 1H | -CH(NH₂)- |
| ~ 2.2 | s | 3H | Ar-CH₃ |
| ~ 1.8 | br s | 3H | -NH₂ and -OH |
| ~ 1.4 | d | 3H | -CH(NH₂)-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-OH |
| ~ 130 - 140 | Aromatic C-C |
| ~ 115 - 130 | Aromatic C-H |
| ~ 50 - 55 | -CH(NH₂)- |
| ~ 20 - 25 | Ar-CH₃ |
| ~ 15 - 20 | -CH(NH₂)-CH₃ |
Interpretation Insights:
-
The exact chemical shifts and coupling constants of the aromatic protons will depend on the electronic effects of the hydroxyl, aminoethyl, and methyl substituents.
-
The broad singlet for the -NH₂ and -OH protons is due to chemical exchange and hydrogen bonding. In DMSO-d₆, these might appear as two distinct, sharper signals.
-
The chirality at the benzylic carbon attached to the nitrogen will make the adjacent methyl group's protons diastereotopic if there is another chiral center or if the molecule is in a chiral environment.
IR Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |
| ~ 1250 | Strong | C-O stretching |
| ~ 1100 | Medium | C-N stretching |
Interpretation Insights:
-
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.
-
The presence of both aromatic and aliphatic C-H stretches confirms the presence of both moieties in the molecule.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.
Mass Spectrometry
Predicted Mass Spectral Data (EI):
| m/z | Interpretation |
| 151 | Molecular ion (M⁺) |
| 136 | [M - CH₃]⁺ |
| 134 | [M - NH₃]⁺ |
| 107 | [M - C₂H₄N]⁺ (Benzylic cleavage) |
Hypothetical Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-(1-Aminoethyl)-4-methylphenol in EI-MS.
Interpretation Insights:
-
The molecular ion peak at m/z 151 would confirm the molecular formula.
-
The base peak (most intense peak) is likely to be the fragment resulting from benzylic cleavage (m/z 107), as this forms a stable benzylic cation.
-
The loss of a methyl radical (15 Da) and ammonia (17 Da) are also common fragmentation pathways for such compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for 2-(1-Aminoethyl)-4-methylphenol. The provided protocols for NMR, IR, and Mass Spectrometry are robust and widely applicable for the characterization of small organic molecules. The interpretations, based on fundamental principles and data from analogous compounds, offer a solid framework for any researcher working with this or structurally related molecules. Ultimately, the definitive characterization of 2-(1-Aminoethyl)-4-methylphenol will rely on the acquisition and careful analysis of its experimental spectral data.
References
-
PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Ade, S. B., Deshpande, M. N., & Kolhatkar, D. G. (2012). Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. International Journal of ChemTech Research, 4(2), 578-583.
-
PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Sheheryar, et al. (2022). Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine. Bioscience Research, 19(2), 925-929.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (E)-4-METHYL-2-((PHENETHYLIMINO (PHENYL)METHYL)PHENOL AND ITS TRANSITION METAL COMPLEXES, CHARACTERIZATION AND ELEC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3: Structure of compound 1(4-(2-aminoethyl) phenol). Retrieved from [Link]
- Journal of Nanostructures. (2023). Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP). Journal of Nanostructures, 13(4), 743-757.
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-(1,1-dimethylethyl)-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Retrieved from [Link]
-
PubMed. (2020). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. Retrieved from [Link]
-
Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]
-
mzCloud. (2015). 5 Amino 2 methylphenol. Retrieved from [Link]
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Potential research applications of "2-(1-Aminoethyl)-4-methylphenol"
Technical Whitepaper: 2-(1-Aminoethyl)-4-methylphenol as a Versatile Scaffold in Catalysis and Medicinal Chemistry
Executive Summary
2-(1-Aminoethyl)-4-methylphenol (CAS: 946838-82-0) represents a distinct class of chiral aminophenols that serve as "privileged scaffolds" in organic synthesis. Unlike its achiral aniline analog (2-amino-4-methylphenol), this compound features a chiral center at the benzylic position (
This guide outlines the technical utility of this compound, moving beyond basic characterization to focus on its three primary high-value applications:
-
Asymmetric Catalysis: As a precursor to
-symmetric Salan and Salen ligands. -
Polymer Science: As a monomer for functionalized polybenzoxazines.
-
Medicinal Chemistry: As a bioisostere of octopamine and norepinephrine analogs.
Structural Analysis & Physiochemical Properties[1][2]
The molecule consists of a p-cresol core functionalized with a 1-aminoethyl group at the ortho position. This specific arrangement creates a bifunctional chelating motif (N,O-donor) capable of forming tight 5- or 6-membered metallacycles with transition metals (Ti, Zr, Mn, Cu).
| Property | Specification | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 151.21 g/mol | |
| Chirality | Yes (Benzylic Carbon) | Enantiomers (R/S) can be resolved or synthesized via asymmetric reductive amination.[1] |
| pKa (Phenol) | ~10.0 | The ortho-amino group can form an intramolecular H-bond, slightly modulating acidity. |
| pKa (Amine) | ~9.5 | Typical for benzylic primary amines. |
| Solubility | Alcohols, DMSO, DCM | Lipophilicity is enhanced by the 4-methyl group compared to unsubstituted analogs. |
Core Application: Ligand Design for Asymmetric Catalysis
The most significant application of 2-(1-aminoethyl)-4-methylphenol lies in its utility as a precursor for Salan and Salen type ligands.
Mechanism of Action
By condensing two equivalents of the enantiopure amine with a dialdehyde (or one equivalent with a salicylaldehyde followed by a bridge linker), researchers can generate tetradentate (
-
Titanium-Catalyzed Alkylation: Addition of organozincs to aldehydes.
-
Zirconium-Catalyzed Polymerization: Stereoselective polymerization of
-olefins. -
Manganese-Catalyzed Epoxidation: Jacobsen-type epoxidations of unfunctionalized olefins.
Synthetic Pathway to Salan Ligands
The "Salan" ligand (reduced Salen) is preferred for its flexibility and stability.
-
Condensation: React 2-(1-aminoethyl)-4-methylphenol with glyoxal or a bridged dialdehyde.
-
Reduction: Reduce the resulting diimine with
to form the diamine (Salan). -
Metalation: Complexation with
or yields the active catalyst.
Material Science: Benzoxazine Monomers
In polymer chemistry, ortho-aminoalkyl phenols are direct precursors to 1,3-Benzoxazines . Upon thermal curing, these monomers undergo ring-opening polymerization (ROP) to form phenolic resins with superior thermal stability and low water absorption compared to traditional epoxies.
-
Reaction: Condensation of 2-(1-aminoethyl)-4-methylphenol with formaldehyde (2 equivalents).
-
Advantage: The internal "1-aminoethyl" group incorporates the chiral/branched segment directly into the polymer backbone, potentially influencing the glass transition temperature (
) and mechanical modulus.
Experimental Protocols
Protocol A: Synthesis of 2-(1-Aminoethyl)-4-methylphenol
Rationale: Direct purchase can be expensive or limited. This "Self-Validating" protocol utilizes the reductive amination of 2-acetyl-4-methylphenol, a cheap starting material.
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (CAS: 1450-72-2)
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
)[1][2][3] -
Methanol (Anhydrous)[4]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 equiv). Stir at room temperature for 2 hours under Nitrogen. Checkpoint: Monitor disappearance of ketone via TLC.
-
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) in small portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess borohydride and hydrolyze boron complexes). Stir for 30 mins.
-
Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (
mL). -
Purification: Dry organic layer over
. Evaporate solvent. Purify via column chromatography (DCM:MeOH:NH4OH gradient) to yield the target amine.
Protocol B: Synthesis of a Chiral Salan Ligand
Rationale: To demonstrate the compound's utility in ligand design.
-
Condensation: Mix 2-(1-aminoethyl)-4-methylphenol (2.0 equiv) with 3,5-di-tert-butylsalicylaldehyde (2.0 equiv) in Ethanol. Reflux for 4 hours to form the Schiff base (Imine).
-
Reduction: Cool to 0°C. Add
(4.0 equiv) slowly. Stir for 12 hours. -
Isolation: Quench with water, extract with DCM, and recrystallize from Hexane/EtOAc. The resulting white solid is the chiral Salan ligand ready for metalation.
Visualization of Chemical Logic
The following diagram illustrates the central role of 2-(1-aminoethyl)-4-methylphenol as a divergent scaffold.
Figure 1: Synthetic divergence from the core scaffold to high-value applications.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society. Link
-
PubChem. "Compound Summary: 2-(1-Aminoethyl)-4-methylphenol (CAS 946838-82-0)." National Library of Medicine. Link
- Ishida, H., & Agag, T. (2011). "Handbook of Benzoxazine Resins." Elsevier.
Sources
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- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. 2-(Ethylamino)-4-methylphenol | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety data sheet (SDS) for "2-Amino-4-methylphenol".
CAS Registry No: 95-84-1 Document Type: Advanced Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Toxicology Researchers
Executive Summary & Chemical Identity
2-Amino-4-methylphenol (also known as 2-amino-p-cresol) is a bifunctional scaffold widely utilized in the synthesis of pharmacophores, particularly benzoxazoles and phenoxazines. While often categorized generically as an "irritant," its specific structural features—an electron-rich ortho-aminophenol motif—render it susceptible to auto-oxidation and electrophilic metabolic activation.
This guide moves beyond standard GHS labeling to provide the mechanistic insights required for safe, high-yield utilization in drug discovery and material science workflows.
Physicochemical Framework
| Property | Value | Context for Researchers |
| Molecular Structure | C₇H₉NO | Ortho-positioning of -NH₂ and -OH facilitates heterocyclization. |
| Molecular Weight | 123.15 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| Melting Point | 133–136 °C | Sharp melting point indicates high purity; broadening suggests oxidation. |
| Solubility | DMSO, MeOH, EtOAc | Lipophilic nature requires organic solvents for quantitative transfer. |
| pKa (Predicted) | ~4.5 (NH₃⁺), ~10.1 (OH) | Amphoteric. Exists as a zwitterion in neutral aqueous media. |
| Appearance | Off-white to Brown | Critical Indicator: Darkening indicates formation of quinone imine impurities. |
Hazard Profiling: The Mechanistic View
Standard SDSs list H317 (Skin Sensitization) and H341 (Suspected Mutagenicity). As scientists, we must understand the mechanism to mitigate the risk.
The Haptenization Pathway (Skin Sensitization)
2-Amino-4-methylphenol is a pro-hapten . It is not the parent molecule that primarily causes the immune response, but its oxidation product.
-
Auto-oxidation/Metabolism: The electron-rich aromatic ring undergoes oxidation (air or enzymatic) to form an electrophilic ortho-quinone imine.
-
Michael Addition: This intermediate acts as a Michael acceptor, reacting covalently with nucleophilic residues (Cysteine-SH, Lysine-NH₂) on skin proteins (e.g., keratin).
-
Immunogenicity: The protein-hapten conjugate is recognized by dendritic cells, triggering the T-cell mediated allergic response.
Visualization: Sensitization & Reactivity Pathway
Figure 1: Mechanistic pathway of skin sensitization. The transformation from the parent amine to the reactive quinone imine is the critical control point for safety.
Advanced Handling & Storage Protocols
The primary cause of experiment failure and safety incidents with this compound is oxidative instability .
Storage Logic
-
The Problem: Exposure to light and oxygen accelerates the formation of radical species and quinoid oligomers (brown tar).
-
The Protocol:
-
Store under Argon or Nitrogen atmosphere .
-
Use amber glass vials with PTFE-lined caps.
-
Temperature: 2–8 °C is recommended to slow kinetic oxidation rates.
-
Operational Workflow: Synthesis of Benzoxazoles
A common application in drug development is the condensation of 2-amino-4-methylphenol with aldehydes to form benzoxazoles. This reaction relies on the nucleophilicity of the amine and the phenol.
Standardized Protocol (Self-Validating):
-
Preparation: Purge reaction vessel (Schlenk flask) with N₂ for 15 mins.
-
Reagent Check: Inspect 2-amino-4-methylphenol.[1][2][3][4] If dark brown, recrystallize from toluene/ethanol before use.
-
Reaction: Combine 1.0 eq amine + 1.0 eq aldehyde in EtOH or MeOH.
-
Monitoring: The reaction forms a Schiff base intermediate before cyclization. Monitor by TLC (formation of non-polar spot) or LC-MS.
-
Oxidative Cyclization: Often requires an oxidant (e.g., DDQ, MnO₂) or aerobic conditions after Schiff base formation to close the ring to the benzoxazole.
Visualization: Safe Handling Workflow
Figure 2: Decision tree for handling 2-amino-4-methylphenol to ensure chemical integrity and operator safety.
Emergency Response & Toxicology
Signal Word: WARNING
Acute Exposure Management
-
Inhalation: Move to fresh air immediately. The dust is a respiratory irritant (STOT SE 3).
-
Skin Contact: Do not use ethanol or solvents to wash skin; this enhances penetration. Wash with copious soap and water. If sensitization occurs (redness/itching), discontinue work with all aminophenols (cross-sensitization risk).
-
Eye Contact: Rinse for 15 minutes. The phenol moiety is corrosive/irritating to corneal tissue.
Spill Cleanup (Chemical Logic)
Do not sweep dry dust (aerosolization risk).
-
Wet Method: Cover spill with wet paper towels (water/detergent) to suppress dust.
-
Neutralization: Wipe surfaces with a dilute ascorbic acid (Vitamin C) solution. This acts as an antioxidant to reduce any oxidized quinone residues back to the more soluble/less reactive phenol species for easier cleaning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-Amino-4-methylphenol (CAS 95-84-1). Retrieved from [Link]
- Urbisch, D., et al. (2015).Assessing skin sensitization hazard in mice and men: A critical review. Regulatory Toxicology and Pharmacology.
Sources
Navigating the Stability and Storage of 2-(1-Aminoethyl)-4-methylphenol: A Technical Guide for Researchers
Preamble: Addressing the Data Scarcity
In the landscape of drug discovery and chemical research, professionals often encounter compounds with sparse publicly available data. 2-(1-Aminoethyl)-4-methylphenol is one such molecule. While its structural analog, 2-Amino-4-methylphenol, is well-documented, specific, long-term stability studies and established degradation pathways for the title compound are not readily found in scientific literature or supplier documentation.
This guide, therefore, adopts a first-principles approach. By leveraging established knowledge of phenol and aniline chemistry, and drawing parallels from its close structural relatives, we aim to provide a robust framework for understanding, predicting, and managing the stability of 2-(1-Aminoethyl)-4-methylphenol. The recommendations herein are grounded in chemical theory and best practices for analogous compounds, providing a solid foundation for researchers to establish their own empirical stability protocols.
Core Molecular Structure and Inherent Reactivity
To understand the stability of 2-(1-Aminoethyl)-4-methylphenol, we must first dissect its molecular architecture. The compound features three key functional groups that dictate its reactivity and susceptibility to degradation:
-
A Phenolic Hydroxyl Group (-OH): This group is prone to oxidation. The aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution and oxidative processes. Phenols can be oxidized to form colored quinone-type structures, a common degradation pathway.
-
A Secondary Aliphatic Amine Group (-NH-): The amino group is basic and can also be a site for oxidation. Its presence, ortho to the hydroxyl group, creates a catechol-like arrangement that can be particularly susceptible to oxidation, potentially leading to polymerization or the formation of complex colored bodies.
-
A Methyl Group (-CH3): This group can be a site for radical-mediated oxidation, although this is generally less facile than the oxidation of the phenol and amine functionalities.
The close proximity of the electron-donating amino and hydroxyl groups on the aromatic ring makes the molecule highly susceptible to oxidation, which is the primary anticipated degradation pathway.
Postulated Degradation Pathways
In the absence of specific studies, we can postulate the most probable degradation routes based on the known chemistry of aminophenols. The principal driver of instability is expected to be oxidation , which can be initiated by atmospheric oxygen, light, or trace metal impurities.
Caption: Postulated primary oxidative degradation pathway.
This proposed pathway highlights that even minor initial oxidation can lead to highly colored and potentially polymeric impurities, significantly impacting the purity and usability of the compound.
Recommended Storage and Handling Protocols
Given the high susceptibility to oxidative degradation, stringent storage and handling procedures are critical to preserving the integrity of 2-(1-Aminoethyl)-4-methylphenol. The following recommendations are based on best practices for air- and light-sensitive aminophenols.[1][2][3]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidative reactions. While some similar compounds are shipped at room temperature, long-term storage should be cold to minimize kinetic degradation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidation. For long-term storage, blanketing the container with an inert gas is the single most effective preservation measure. |
| Light | Amber/Opaque Container | Protect from light to prevent photolytically-induced oxidation.[3] The energy from UV and visible light can generate radical species that initiate degradation cascades. |
| Container | Tightly Sealed, Non-reactive | Prevents ingress of air and moisture.[1][2] Use glass or a compatible polymer container (e.g., polyethylene or polypropylene) to avoid reaction with container materials.[2] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Reacts with strong oxidizing agents.[1] As a phenol and an amine, it will react with both strong acids and bases. Avoid contact with metals that can catalyze oxidation. |
Handling Precautions:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood or glove box, to avoid inhalation.[1][2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable for short-term use), safety goggles, and a lab coat.[4][5][6]
-
Minimize the time the container is open to the atmosphere. If weighing out material, do so efficiently and re-seal the container promptly under inert gas if possible.
-
Avoid creating dust.[1]
A Framework for Empirical Stability Assessment
For researchers and drug development professionals, relying on inferred stability is insufficient for cGMP work or long-term studies. It is imperative to establish the stability profile of 2-(1-Aminoethyl)-4-methylphenol empirically. A forced degradation study is the cornerstone of this process.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of 2-(1-Aminoethyl)-4-methylphenol in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add HCl to a final concentration of 0.1M. Heat at 60°C for 24-48 hours.
-
Basic: Add NaOH to a final concentration of 0.1M. Heat at 60°C for 24-48 hours.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24-48 hours.
-
Thermal: Heat a solution and a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV and visible light in a photostability chamber.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method (see below).
Protocol: Development of a Stability-Indicating HPLC Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products.
-
Column Selection: Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile starting point for many small organic molecules.
-
Mobile Phase:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic pH will keep the amine protonated, which often leads to better peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: Use a UV detector. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying chromophorically different degradation products. Scan for an optimal wavelength; a starting point could be around 270-280 nm, typical for phenols.
-
Gradient Elution: Develop a gradient method to ensure separation of the main peak from any early or late-eluting impurities. For example, start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.
-
Method Validation: Once developed, validate the method for specificity using the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.
Conclusion: A Proactive Approach to Stability
While a comprehensive, published stability profile for 2-(1-Aminoethyl)-4-methylphenol remains elusive, a proactive and scientifically-grounded approach can ensure its effective use in research and development. The core takeaway is the molecule's inherent susceptibility to oxidation due to its aminophenol structure. By implementing stringent storage conditions—specifically, refrigeration under an inert atmosphere and protection from light—and by handling the material with care to minimize exposure to air, researchers can significantly extend its shelf life and ensure the integrity of their experiments. For critical applications, the principles and protocols outlined in this guide provide a clear path to empirically determining the compound's stability and developing robust analytical methods for its assessment.
References
-
Scribd. (n.d.). Aniline Safety and Handling Guide. Retrieved from [Link]
-
University of California, Berkeley EH&S. (2003, June 4). Phenol: Hazards and Precautions. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Amino-4-methylphenol in Azo Dye Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis of azo dyes utilizing 2-Amino-4-methylphenol as a key precursor. It delves into the fundamental chemical principles, presents detailed experimental protocols, and outlines the critical safety considerations necessary for successful and safe synthesis.
Introduction: The Role of 2-Amino-4-methylphenol
2-Amino-4-methylphenol, also known as 2-amino-p-cresol, is an aromatic amine that serves as a valuable intermediate in the synthesis of a wide range of organic compounds, most notably azo dyes.[1] Its structure, featuring both an amino group (-NH₂) and a hydroxyl group (-OH) on a toluene backbone, makes it a versatile starting material. The amino group is the primary functional group that undergoes diazotization, a critical first step in azo dye formation.[2][3][4] Azo dyes, characterized by the -N=N- functional group, constitute the largest and most diverse class of synthetic colorants, with extensive applications in the textile, printing, and pharmaceutical industries.[3][5]
The synthesis is a two-stage process:
-
Diazotization: The conversion of the primary aromatic amine (2-Amino-4-methylphenol) into a reactive diazonium salt.[4][6]
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component) to form the final azo dye.[7][8]
Critical Safety & Handling Protocols
2-Amino-4-methylphenol is a hazardous chemical that requires careful handling to avoid personal exposure.[9][10] It is classified as an irritant to the skin, eyes, and respiratory system and may be harmful if inhaled, swallowed, or absorbed through the skin.[10][11] Adherence to strict safety protocols is mandatory.
| Safety Parameter | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[9][11][12] | SDS Data |
| Handling | Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Use non-sparking tools and prevent dust formation.[9][11] | Good Laboratory Practice |
| Storage | Store in a tightly closed, original container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[9][11] | Chemical Storage Standards |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11] | Emergency Protocol |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[11] | Emergency Protocol |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11] | Emergency Protocol |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[11] | Waste Management |
The Core Chemistry: Mechanism and Rationale
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. Understanding the causality behind each step is crucial for optimizing the reaction and ensuring a high yield of the desired product.
Part A: Diazotization of 2-Amino-4-methylphenol
Diazotization is the process of converting the primary amino group of 2-Amino-4-methylphenol into a diazonium salt. This is achieved by treating an acidic solution of the amine with sodium nitrite (NaNO₂).[4][6]
Causality and Experimental Choices:
-
Acidic Medium (HCl): Hydrochloric acid serves two purposes. First, it protonates the 2-Amino-4-methylphenol to make it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. Nitrous acid is unstable and must be prepared fresh within the reaction mixture for immediate use.[8]
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable at higher temperatures and will decompose, often violently, to release nitrogen gas and form undesired phenol byproducts.[7][13] Maintaining the temperature within this narrow range by using an ice-salt bath ensures the stability of the diazonium ion for the subsequent coupling step.
Caption: General schematic of the Azo Coupling reaction.
Protocol: Synthesis of (E)-1-((2-hydroxy-5-methylphenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant red azo dye from 2-Amino-4-methylphenol and 2-Naphthol.
Materials and Reagents
| Chemical | CAS No. | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Amino-4-methylphenol | 95-84-1 | C₇H₉NO | 123.15 | 1.23 g | 0.010 |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | 0.70 g | 0.010 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~3 mL | - |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 1.44 g | 0.010 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | 2.0 g | 0.050 |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | As needed | - |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | For recrystallization | - |
Experimental Procedure
Caption: Step-by-step workflow for azo dye synthesis.
Detailed Steps:
Part 1: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, add 1.23 g (0.010 mol) of 2-Amino-4-methylphenol to 20 mL of distilled water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. Gently warm if necessary to dissolve the amine salt completely, then cool back to room temperature.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is essential to monitor the temperature with a thermometer.
-
In a separate small beaker, dissolve 0.70 g (0.010 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution drop by drop to the cold amine solution over 10 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 5 minutes in the ice bath. Use this solution immediately in the next step.
Part 2: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.44 g (0.010 mol) of 2-Naphthol in 25 mL of a 5% sodium hydroxide solution.
-
Cool this solution thoroughly in an ice bath to below 5 °C.
Part 3: The Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part 1) to the cold 2-Naphthol solution (from Part 2).
-
A vibrant red precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part 4: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
References
- Apollo Scientific. (n.d.). 2-Amino-4-methylphenol Safety Data Sheet.
- Thermo Fisher Scientific. (2010). 2-Amino-4-methylphenol Safety Data Sheet.
-
Patil, S., et al. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PMC. Retrieved from [Link]
-
PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. Retrieved from [Link]
-
Haz-Map. (n.d.). 2-Amino-4-methylphenol - Hazardous Agents. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]
- Otutu, J. O. (n.d.). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol.
- University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
- Al-Rufaie, M. M., et al. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology.
-
International Journal of Innovative Science and Research Technology. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Retrieved from [Link]
- IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- ResearchWap. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.
-
Digital Commons @ NJIT. (n.d.). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]
-
El-Apasery, M. A. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Propose steps for the conversion of Toluene to 4-methylphenol (p-cresol) using a reaction of a.... Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020, August 15). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
- ResearchGate. (n.d.). Diazotization-Coupling Reaction.
-
YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
- Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
Sources
- 1. 2-Amino-4-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. researchwap.com [researchwap.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. psiberg.com [psiberg.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. homework.study.com [homework.study.com]
Application Note: Chromatographic Profiling of 2-(1-Aminoethyl)-4-methylphenol and Related Impurities
Executive Summary
This technical guide details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis of 2-(1-Aminoethyl)-4-methylphenol , a chiral benzylic amine derivative of p-cresol. This molecule presents specific analytical challenges due to its amphoteric nature (basic amine + acidic phenol), susceptibility to oxidation (quinone formation), and chirality.
This document provides three distinct workflows:
-
Achiral Purity Analysis (RP-HPLC): For routine quantification and impurity profiling (oxidative degradants).
-
Chiral Separation (NP-HPLC): For determining Enantiomeric Excess (% ee).
-
LC-MS Compatible Method: For structural identification of reaction products.
Molecule Profile & Analytical Challenges
Target Molecule: 2-(1-Aminoethyl)-4-methylphenol Chemical Class: Chiral Aminophenol / Mannich Base Derivative Key Properties:
-
Amphoteric: Contains a basic primary amine (
) and an acidic phenol ( ). -
Chirality: The C1-ethyl group creates a stereocenter (R and S enantiomers).
-
Stability: Phenolic amines are prone to auto-oxidation under basic conditions or UV exposure, forming colored quinone-like species.
The "Tailing" Challenge
On standard C18 columns, the protonated amine (
Protocol A: Achiral Purity & Impurity Profiling (RP-HPLC)
Objective: Quantify the main peak and separate oxidative impurities (quinones) and synthetic byproducts (e.g., unreacted p-cresol).
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, Base Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | "Base Deactivated" columns minimize silanol interactions with the amine group. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 protonates the amine, preventing silanol binding. TFA acts as an ion-pairing agent to improve shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV 280 nm (Primary), 210 nm (Secondary) | 280 nm is specific to the phenol ring; 210 nm detects non-aromatic impurities. |
| Injection Vol | 5 - 10 µL | Prevent column overload which worsens tailing. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar amine) |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 60 | Linear Ramp (Elute hydrophobic impurities) |
| 18.0 | 90 | Wash (Elute dimers/oligomers) |
| 20.0 | 90 | Hold Wash |
| 20.1 | 5 | Re-equilibration (Critical) |
| 25.0 | 5 | End of Run |
Sample Preparation (Self-Validating Step)
-
Diluent: 90:10 Water:Acetonitrile (0.1% H3PO4).
-
Why Acidic? Dissolving the sample in neutral/basic organic solvent promotes oxidation (turning the solution brown). Acidifying the diluent stabilizes the phenol.
-
Concentration: 0.5 mg/mL.
Protocol B: Chiral Separation (Normal Phase)[2]
Objective: Determine the ratio of R and S enantiomers. Challenge: Amines stick to the amylose/cellulose packing in Normal Phase. Solution: Use of Diethylamine (DEA) as a silanol blocker.
Chromatographic Conditions[1][2][3][4][5][6]
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or IA), 250 x 4.6 mm, 5 µm | Polysaccharide phases are the gold standard for aromatic amines. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Hexane/IPA provides selectivity; DEA masks active sites to ensure sharp peaks. |
| Flow Rate | 1.0 mL/min | Isocratic elution. |
| Detection | UV 254 nm or 280 nm | |
| Temperature | 25°C | Lower temperature often improves chiral resolution ( |
System Suitability Criteria
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.5 (If > 1.5, increase DEA concentration to 0.2%).
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for handling this amphoteric molecule, ensuring the correct mode is selected based on the analytical goal.
Caption: Decision tree for selecting the appropriate chromatographic mode based on the specific chemical properties of the aminophenol target.
Protocol C: Product Identification (LC-MS)
When analyzing reaction mixtures (e.g., coupling products), non-volatile buffers like phosphate must be avoided.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Similar to Protocol A.
-
MS Source: Electrospray Ionization (ESI) in Positive Mode (M+H)+.
-
Expected Mass:
-
Target (MW 151.2):
-
Oxidation Dimer:
-
Troubleshooting & Stability Guide
Sample Stability Workflow
Phenolic amines degrade rapidly if handled incorrectly. Follow this workflow to ensure data integrity.
Caption: Sample preparation workflow designed to prevent auto-oxidation of the phenolic amine.
Common Issues
-
Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (MeOH/ACN) when the initial gradient is high aqueous. Fix: Match diluent to initial mobile phase (e.g., 5% ACN in Water).
-
Ghost Peaks: Carryover from the basic amine sticking to the injector needle. Fix: Use an aggressive needle wash (50:50 MeOH:Water + 0.1% Formic Acid).
References
-
Daicel Chiral Technologies. (n.d.).[1] Chiral Separation of Amines and Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3016365, 2-(Ethylamino)-4-methylphenol. Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
High-Fidelity Analysis of 2-Amino-4-methylphenol by Gas Chromatography: Derivatization Strategies and Protocol Optimization
Application Note: AN-GC-2AMP-001
Executive Summary
2-Amino-4-methylphenol (CAS 95-84-1), also known as 2-amino-p-cresol, is a critical intermediate in the synthesis of pharmaceuticals and dye precursors. Its analysis is complicated by its amphoteric nature (containing both phenolic -OH and basic -NH₂ groups), which leads to severe peak tailing, adsorption, and thermal instability in standard Gas Chromatography (GC) workflows.
This Application Note provides a definitive guide to overcoming these challenges. While direct injection is discussed for screening purposes, quantitative rigor requires derivatization . We present a validated protocol using Silylation (BSTFA/TMCS) to mask polar functional groups, ensuring excellent peak symmetry, low limits of detection (LOD), and high reproducibility.
The Analytical Challenge: Why Standard GC Fails
The core difficulty in analyzing 2-Amino-4-methylphenol lies in its molecular structure.
-
Hydrogen Bonding: The hydroxyl and amino groups form strong intermolecular hydrogen bonds with silanol groups in the GC liner and column stationary phase.
-
Oxidative Instability: The compound is susceptible to oxidation in solution, leading to the formation of quinone imines which degrade analytical accuracy.
-
Thermal Labillity: High inlet temperatures required for volatilization can induce degradation before the analyte reaches the column.
Chemical Profile
| Property | Value | Implication for GC |
| CAS Number | 95-84-1 | Unique Identifier |
| Molecular Weight | 123.15 g/mol | Volatile enough for GC, but requires derivatization for shape. |
| Boiling Point | Sublimes / ~250°C | High boiling point requires high oven temps. |
| pKa | ~10 (Phenol), ~4 (Amine) | Amphoteric; adsorbs to both acidic and basic active sites. |
Strategic Decision Matrix: Method Selection
To ensure data integrity, the analyst must choose the correct workflow based on sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate GC workflow. Method B is recommended for GMP/GLP applications.
Method B: Silylation Protocol (The Gold Standard)
Objective: Convert polar -OH and -NH₂ groups into non-polar Trimethylsilyl (TMS) ethers/amines to improve volatility and peak shape.
Reaction Mechanism
The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is selected. TMCS acts as a catalyst to drive the silylation of the sterically hindered amine group.
-
Reaction: 2-Amino-4-methylphenol + 2 BSTFA
N,O-Di-TMS-2-amino-4-methylphenol + Byproducts -
Mass Shift: The addition of two TMS groups (
) adds 144.2 amu to the molecular weight.
Reagents and Equipment
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent).
-
Internal Standard (IS): Acenaphthene-d10 or Phenanthrene-d10 (chemically inert to silylation).
-
Vials: Amber silanized glass vials (to prevent surface adsorption).
Step-by-Step Protocol
-
Standard Preparation: Weigh 10 mg of 2-Amino-4-methylphenol into a 10 mL volumetric flask. Dilute with Ethyl Acetate (Stock A).
-
Aliquot: Transfer 100 µL of Stock A into a GC autosampler vial.
-
IS Addition: Add 10 µL of Internal Standard solution (1000 µg/mL).
-
Dry Down: Evaporate solvent under a gentle stream of nitrogen (critical to remove moisture).
-
Derivatization:
-
Add 100 µL Anhydrous Pyridine .
-
Add 100 µL BSTFA + 1% TMCS .[3]
-
-
Incubation: Cap tightly and vortex. Heat at 70°C for 30 minutes .
-
Note: Heat is required to fully silylate the amine group.[4] Room temperature reaction will only silylate the phenol.
-
-
Cool & Dilute: Cool to room temperature. Dilute with 800 µL of anhydrous Toluene or Ethyl Acetate if necessary to match split ratio needs.
-
Inject: Inject immediately. Derivatives are stable for 24 hours if kept dry.
Instrumental Parameters (GC-MS)[4][5][6]
This method utilizes a standard 5% phenyl polysiloxane column, which is robust for silylated compounds.
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 or equivalent | Standard Single Quadrupole GC-MS |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low bleed, non-polar phase ideal for TMS derivatives. |
| Inlet | Split/Splitless (Split 10:1) | Split injection prevents column overload. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the high-boiling derivative. |
| Liner | Ultra Inert, Wool-packed | Wool promotes mixing; "Ultra Inert" deactivation prevents adsorption. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal velocity. |
| Oven Program | 80°C (hold 1 min) | Rapid ramp prevents peak broadening. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Source Temp | 230°C | Standard for EI source. |
MS Acquisition (SIM/Scan Mode)
For quantitation, use Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Target Analyte (Di-TMS Derivative):
-
Quant Ion: m/z 267 (Molecular Ion, M+)
-
Qualifier Ions: m/z 252 (M - 15, loss of methyl), m/z 73 (TMS group).
-
-
Scan Range: 40–350 amu (for impurity profiling).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the silylation method.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating," the following criteria must be met before running samples:
-
Tailing Factor (As): Must be < 1.2 for the derivative peak.
-
Derivatization Efficiency: Monitor the appearance of the Mono-TMS peak (MW 195). If this peak exceeds 5% of the Di-TMS peak, the reaction was incomplete (check moisture or reagent quality).
-
Blank Analysis: No interference at the retention time of the analyte.
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Active sites in liner or column; incomplete derivatization.
-
Fix: Replace liner with Ultra Inert type; ensure 1% TMCS is present in reagent; trim column guard.
-
-
Issue: Low Response.
-
Cause: Moisture contamination (BSTFA hydrolyzes to trifluoroacetamide).
-
Fix: Dry samples thoroughly with N2; use fresh reagent; ensure pyridine is anhydrous.
-
-
Issue: Extra Peaks.
-
Cause: Silylation of impurities or column bleed.
-
Fix: Run a reagent blank (Pyridine + BSTFA) to identify system artifacts.
-
References
-
NIST Chemistry WebBook. 2-Amino-4-methylphenol Mass Spectrum. National Institute of Standards and Technology. Link
-
PubChem. Compound Summary: 2-Amino-4-methylphenol (CID 7264). National Library of Medicine. Link
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC: BSTFA + TMCS. Technical Bulletin. Link
- Little, J.L.Derivatization of Aminophenols for Gas Chromatography. Journal of Chromatography A.
-
Restek Corporation. Guide to Derivatization for GC Analysis.Link
Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines before use in regulated environments.
Sources
"2-Amino-4-methylphenol" as an intermediate in pharmaceutical synthesis.
Application Note: 2-Amino-4-methylphenol as a Privileged Scaffold in Pharmaceutical Synthesis
Part 1: Executive Summary & Chemical Profile
Abstract: 2-Amino-4-methylphenol (CAS 95-84-1) is a critical bifunctional building block in medicinal chemistry, primarily utilized to access the 5-methylbenzoxazole pharmacophore.[1] While its chlorinated analog (2-amino-4-chlorophenol) is the precursor for the muscle relaxant Chlorzoxazone, the methyl variant is increasingly valued in Structure-Activity Relationship (SAR) studies for kinase inhibitors (VEGFR-2), antimicrobial agents, and bio-imaging probes.[1] This guide provides optimized, scalable protocols for converting this intermediate into high-value heterocyclic scaffolds, emphasizing reaction control and purity profiling.
Part 2: Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: 2-Amino-4-methylphenol[1]
-
Synonyms: 2-Amino-p-cresol; 2-Hydroxy-5-methylaniline[1]
-
CAS: 95-84-1[1]
-
Molecular Weight: 123.15 g/mol
-
Appearance: Beige to light brown crystalline solid (darkens upon oxidation).
Critical Handling Protocols (The "Self-Validating" Safety Check):
-
Oxidation Sensitivity: The amino-phenol moiety is electron-rich and prone to rapid oxidation (browning) in air.
-
Protocol: Store under Argon/Nitrogen. If the solid is dark brown/black, recrystallize from ethanol/water (with a pinch of sodium dithionite) before use in sensitive catalytic cycles.
-
-
Acidity/Basicity: Amphoteric nature allows solubility in both aqueous acid (forming ammonium salts) and aqueous alkali (forming phenoxides). This property is exploited in the Purification Logic section below.
Part 3: Strategic Synthetic Pathways
The utility of 2-amino-4-methylphenol lies in its ability to undergo heterocyclization to form the benzoxazole ring. Two primary pathways dominate pharmaceutical research:
-
Pathway A (Carbonylation): Reaction with Urea/Phosgene equivalents
5-Methyl-2-benzoxazolinone (Bioisostere of Chlorzoxazone).[1] -
Pathway B (Oxidative Condensation): Reaction with Aldehydes
2-Aryl-5-methylbenzoxazoles (Kinase Inhibitor Scaffolds).[1]
Visualizing the Synthetic Workflow
Caption: Divergent synthetic pathways from 2-Amino-4-methylphenol to key pharmaceutical scaffolds.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-benzoxazolinone
Target Application: Synthesis of muscle relaxant analogs (Chlorzoxazone bioisosteres) and CNS active agents.
Reagents:
-
2-Amino-4-methylphenol (1.0 eq)[1]
-
Urea (3.0 eq) [Safer alternative to Phosgene]
-
Hydrochloric acid (catalytic)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or solvent-free melt.[1]
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, mix 2-Amino-4-methylphenol (12.3 g, 100 mmol) and Urea (18.0 g, 300 mmol).
-
Thermal Cyclization: Heat the mixture to 140–150°C . The mixture will melt. Maintain temperature for 4–6 hours.
-
Mechanism Check: Ammonia (
) gas is evolved. Use a trap or conduct in a fume hood. Evolution of gas is the self-validating sign of reaction progress.
-
-
Quenching: Cool the reaction mass to ~80°C and pour into crushed ice/water (300 mL) with vigorous stirring.
-
Isolation: The product precipitates as a off-white solid. Filter via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Target Yield: 85–90%[1]
-
Melting Point Validation: Expected range 208–210°C.
-
Protocol 2: Synthesis of 2-(4-Fluorophenyl)-5-methylbenzoxazole
Target Application: VEGFR-2 Kinase Inhibitors and Antimicrobial research.[1]
Reagents:
-
2-Amino-4-methylphenol (1.0 eq)[1]
-
4-Fluorobenzaldehyde (1.0 eq)[1]
-
Oxidant: Sodium Metabisulfite (
) or simply air oxidation in refluxing solvent. -
Solvent: DMSO or Ethanol.
Step-by-Step Methodology:
-
Condensation: Dissolve 2-Amino-4-methylphenol (10 mmol) and 4-Fluorobenzaldehyde (10 mmol) in Ethanol (20 mL). Reflux for 2 hours.
-
In-Process Control (IPC): TLC (Hexane:Ethyl Acetate 7:3) will show the disappearance of the amine and appearance of the imine (Schiff base).
-
-
Cyclization: Add Lead Tetraacetate (LTA) or Iodobenzene diacetate (1.1 eq) for rapid cyclization, OR reflux in DMSO (which acts as both solvent and mild oxidant) at 120°C for 6 hours.
-
Extraction: Dilute with water, extract with Ethyl Acetate.[2] Wash organic layer with
solution (to remove unreacted aldehyde/oxidant). -
Drying: Dry over anhydrous
and concentrate. -
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH and amino -NH2 protons. The benzoxazole ring formation is confirmed by the downfield shift of aromatic protons.
-
Part 5: Analytical Quality Control
Quantitative Data Summary:
| Parameter | Specification | Method | Notes |
| Assay | HPLC (C18) | Detection @ 280 nm | |
| Appearance | Beige/Light Brown | Visual | Dark brown indicates >1% oxidation products |
| Water Content | Karl Fischer | Critical for moisture-sensitive acylations | |
| Identification | Matches Std.[1] | FTIR | Key peaks: -OH (3300 cm⁻¹), -NH₂ (3400 cm⁻¹) |
Troubleshooting Guide (Expertise & Experience):
-
Problem: Low yield in benzoxazole formation.
-
Problem: Product is colored (red/purple).
Part 6: References
-
Synthesis of Chlorzoxazone Analogs: "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC." ResearchGate. Available at: [Link]
-
Benzoxazole Scaffold in Cancer Research: "Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation." Molecules, 2022.[5] Available at: [Link]
-
General Synthetic Methodology: "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 2023. Available at: [Link]
-
Chemical Safety & Properties: "2-Amino-4-methylphenol Compound Summary." PubChem. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app.utu.ac.in [app.utu.ac.in]
- 4. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Amino-4-methylphenol for the Synthesis of Bioactive 1,4-Benzoxazinone Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-methylphenol in the synthesis of benzoxazinone derivatives.
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Significance of Benzoxazinones and the Role of 2-Amino-4-methylphenol
Benzoxazinones represent a vital class of fused heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological and biological activities.[1][2] These structures are prevalent in both natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic potential.[1][3] The benzoxazinone family exhibits a wide range of biological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities.[4][5][6] Their versatility has made them a focal point in medicinal chemistry for the development of novel therapeutic agents targeting conditions from microbial infections to neurodegenerative diseases and cancer.[7][8][9]
There are several structural isomers of benzoxazinones, with 1,3- and 1,4-benzoxazinones being the most common. While 1,3-benzoxazin-4-ones are typically synthesized from anthranilic acid derivatives[1][6], the 1,4-benzoxazinone scaffold is readily accessible from o-aminophenol precursors.
This guide focuses specifically on the application of 2-Amino-4-methylphenol (also known as 2-Amino-p-cresol) as a key starting material for the efficient synthesis of 6-methyl substituted 2H-1,4-benzoxazin-3(4H)-one derivatives. Its unique structure, featuring vicinal amino and hydroxyl groups, provides the necessary functionality for a direct and high-yielding cyclization strategy. This precursor is instrumental in building a specific class of benzoxazinones that serve as foundational molecules for further derivatization in drug discovery programs.
II. Core Synthetic Strategy: From Aminophenol to Benzoxazinone
The primary synthetic route involves a two-step, one-pot reaction sequence: an initial N-acylation of the amino group followed by an intramolecular O-alkylation (cyclization). This process efficiently constructs the heterocyclic benzoxazinone ring.
Causality Behind Experimental Choices: The reaction leverages the differential nucleophilicity of the amino and hydroxyl groups on the 2-Amino-4-methylphenol ring. The amino group, being a stronger nucleophile than the hydroxyl group, selectively reacts first with an electrophilic acylating agent, such as chloroacetyl chloride. The subsequent addition of a base is crucial for two reasons: it neutralizes the hydrochloric acid byproduct from the acylation step and, more importantly, deprotonates the phenolic hydroxyl group. This generates a phenoxide ion, a potent nucleophile, which then readily attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion, displacing the chloride and closing the ring to form the stable 1,4-benzoxazinone structure.
Reaction Mechanism Workflow
The overall transformation can be visualized as a logical sequence of chemical events.
Caption: High-level workflow for the synthesis of the benzoxazinone core.
III. Detailed Protocol: Synthesis of 6-methyl-2H-1,4-benzoxazin-3(4H)-one
This protocol provides a reliable method for the gram-scale synthesis of the target compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Amino-4-methylphenol (CAS: 95-84-1)[10] | 250 mL Three-neck round-bottom flask |
| Chloroacetyl chloride (CAS: 79-04-9) | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) | Dropping funnel |
| Acetone (anhydrous) | Magnetic stirrer with heating mantle |
| Ethyl acetate (for recrystallization) | Buchner funnel and filter flask |
| Hexane (for recrystallization) | Rotary evaporator |
| Deionized Water | Thin-Layer Chromatography (TLC) plate |
| Anhydrous Magnesium Sulfate (MgSO₄) | Melting point apparatus |
Experimental Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.
-
Initial Reaction Mixture: To the flask, add 2-Amino-4-methylphenol (e.g., 5.0 g, 40.6 mmol) and anhydrous potassium carbonate (e.g., 13.8 g, 100 mmol). Add 100 mL of anhydrous acetone.
-
Acylation: Stir the suspension vigorously. Dissolve chloroacetyl chloride (e.g., 3.5 mL, 44.0 mmol) in 20 mL of anhydrous acetone and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30 minutes at room temperature. The reaction is exothermic; maintain control with an ice bath if necessary.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl) using a Buchner funnel. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If needed, add hexane dropwise to promote precipitation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is 6-methyl-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.
Data Summary: Reactant and Product Properties
| Compound | Structure | Formula | MW ( g/mol ) | CAS No. | Appearance | Melting Point |
| 2-Amino-4-methylphenol | C₇H₉NO | 123.15[11] | 95-84-1[10] | Brownish powder[11] | ~137°C[12] | |
| 6-methyl-2H-1,4-benzoxazin-3(4H)-one | C₉H₉NO₂ | 163.17[13] | 39522-26-4[13] | Crystalline solid | Varies with purity |
IV. Mechanistic Deep Dive: Visualizing the Molecular Transformation
Understanding the step-by-step mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process is a classic example of nucleophilic acyl substitution followed by an intramolecular Sₙ2 reaction.
Caption: Detailed reaction mechanism for benzoxazinone formation.
-
Step 1 (N-Acylation): The lone pair of electrons on the nitrogen atom of 2-Amino-4-methylphenol attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[14] The tetrahedral intermediate collapses, expelling a chloride ion to form the N-acylated intermediate and HCl.
-
Step 2 (Deprotonation): The base, potassium carbonate, abstracts the acidic proton from the phenolic hydroxyl group, creating a nucleophilic phenoxide anion.
-
Step 3 (Intramolecular Cyclization): The newly formed phenoxide attacks the carbon atom bonded to the chlorine in an intramolecular Sₙ2 reaction. This displaces the chloride ion and forms the six-membered oxazine ring, yielding the final benzoxazinone product.
V. Future Directions: A Scaffold for Drug Discovery
The synthesized 6-methyl-2H-1,4-benzoxazin-3(4H)-one is not merely a final product but a versatile intermediate. The secondary amine within the heterocyclic ring can be further functionalized through N-alkylation or N-acylation reactions. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for the creation of a diverse library of novel compounds. These derivatives can then be screened for a wide array of biological activities, building upon the known pharmacological profile of the benzoxazinone core.[3][15] This strategic approach is central to modern drug discovery, where core scaffolds are systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
VI. References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available at: [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of the Korean Chemical Society. Available at: [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. Available at: [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules. Available at: [Link]
-
Biologically important benzoxazine-4-one derivatives. ResearchGate. Available at: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Survey in Fisheries Sciences. Available at: [Link]
-
2-Amino-4-methylphenol | C7H9NO | CID 7264. PubChem. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. Available at: [Link]
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. Available at: [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]
-
Synthesis of 6-cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. jocpr.com [jocpr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methylphenol | CAS 95-84-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | CAS 39522-26-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 15. oaji.net [oaji.net]
Application Notes & Protocols: Synthesis and Evaluation of Benzoxazole-Based Fluorescent Whitening Agents from 2-Amino-4-methylphenol
An Application Guide for Researchers and Development Scientists
Abstract
Fluorescent Whitening Agents (FWAs), or Optical Brightening Agents (OBAs), are essential chemical compounds that function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum.[1][2] This process of fluorescence masks the inherent yellowing of substrates, resulting in a whiter and brighter appearance.[1] While stilbene-based derivatives are the most commercially prevalent FWAs, a significant class of highly effective and photostable brighteners is derived from heterocyclic scaffolds, particularly benzoxazoles.[3] This document provides a comprehensive guide for the synthesis, characterization, and application of a bis-benzoxazole fluorescent whitening agent, utilizing 2-Amino-4-methylphenol as the foundational precursor. The protocols herein are designed for researchers in materials science, dye chemistry, and product development, offering detailed, step-by-step methodologies grounded in established chemical principles. We will explore the causal chemistry behind the synthesis and provide robust methods for evaluating the efficacy of the final product.
Part 1: Foundational Principles and Mechanistic Rationale
The Phenomenon of Fluorescence in Whitening
The whitening effect of FWAs is not achieved by bleaching or removing color, but by adding blue light to the substrate. The core mechanism relies on a photophysical process:
-
Absorption: The FWA molecule, possessing a conjugated system of π-electrons, absorbs high-energy photons from UV light (typically 340-380 nm). This excites an electron from a ground state (S₀) to a higher energy singlet state (S₁).
-
Vibrational Relaxation: The excited molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state.
-
Emission (Fluorescence): The electron returns to the ground state (S₀) by emitting a photon of lower energy (longer wavelength). For FWAs, this emission is specifically engineered to fall within the blue part of the visible spectrum (400-450 nm).[4]
This emitted blue light counteracts the yellowish cast of the substrate, leading to the visual perception of a brilliant white.
The Benzoxazole Scaffold: A Robust Fluorophore
2-Amino-4-methylphenol is an ideal precursor for creating benzoxazole-based FWAs. Its structure contains an ortho-disposed amino (-NH₂) and hydroxyl (-OH) group on an aromatic ring, which is the key reactive feature for forming the oxazole ring system.[5]
The synthesis of a bis-benzoxazole structure, where two benzoxazole units are linked by a conjugated bridge, creates a rigid, planar molecule with an extended π-electron system. This molecular architecture is highly conducive to strong fluorescence and provides excellent thermal and photostability, which are critical properties for industrial applications in plastics and textiles.[3]
The proposed synthesis involves the condensation of two molecules of 2-Amino-4-methylphenol with a dicarboxylic acid, specifically terephthalic acid. This reaction forms a highly conjugated and symmetrical final product, a hallmark of many high-performance FWAs.
Part 2: Synthesis Protocol: Bis-Benzoxazole FWA
This protocol details the synthesis of 2,5-bis(5-methylbenzoxazol-2-yl)benzene-1,4-diol from 2-Amino-4-methylphenol and Terephthalic acid.
Causality of Experimental Design
-
Reagents: 2-Amino-4-methylphenol provides the benzoxazole precursor. Terephthalic acid acts as the conjugated linker between the two benzoxazole units.
-
Catalyst: Boric acid is employed as a catalyst. It facilitates the dehydration-condensation reaction between the aminophenol and the carboxylic acid, promoting the formation of the oxazole ring at high temperatures.[3]
-
Solvent: A high-boiling point, inert solvent like o-xylene or N,N-Dimethylformamide (DMF) could be used, but for this protocol, we will perform a high-temperature melt condensation, which is an efficient method for this type of reaction. Polyphosphoric acid (PPA) can also serve as both a catalyst and a solvent/dehydrating agent. We will detail the PPA method for its efficiency.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to remove unreacted starting materials and side products, yielding a product of high purity suitable for analytical characterization and application testing.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the bis-benzoxazole FWA.
Detailed Synthesis Protocol
Reagents & Equipment:
-
2-Amino-4-methylphenol (2.0 eq)
-
Terephthalic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10x weight of reactants)
-
Deionized water, Methanol, Dimethylformamide (DMF)
-
Three-neck round-bottom flask
-
Mechanical stirrer, Condenser, Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
Procedure:
-
Reactor Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 2-Amino-4-methylphenol (e.g., 12.3 g, 0.1 mol) and Terephthalic acid (e.g., 8.3 g, 0.05 mol).
-
Adding Catalyst/Solvent: Carefully add Polyphosphoric acid (approx. 200 g) to the flask. The mixture will be a thick slurry.
-
Reaction: Begin stirring and slowly heat the mixture under a gentle stream of nitrogen. Increase the temperature to 180-200°C.
-
Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing it via Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
-
Precipitation: Slowly and carefully pour the reaction mixture into a large beaker containing 1 liter of cold deionized water while stirring vigorously. A solid precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7), followed by a wash with cold methanol to remove residual water and some impurities.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot DMF. Allow the solution to cool slowly to form crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 80°C overnight.
Chemical Reaction Diagram
Caption: Condensation reaction of 2-Amino-4-methylphenol with Terephthalic acid.
Part 3: Characterization of the Synthesized FWA
Post-synthesis, the product must be rigorously analyzed to confirm its chemical identity, purity, and fluorescent properties.
| Parameter | Method | Expected Result | Purpose |
| UV Absorption | UV-Visible Spectroscopy | λ_max ≈ 350-380 nm | Confirms absorption in the required UV range. |
| Fluorescence | Fluorescence Spectroscopy | λ_em ≈ 410-440 nm | Confirms emission of blue light. |
| Structure | FT-IR Spectroscopy | Disappearance of -OH, -NH₂, C=O peaks. Appearance of C=N (~1630 cm⁻¹) and C-O-C (~1240 cm⁻¹) peaks. | Confirms formation of the benzoxazole ring structure. |
| Purity | HPLC / TLC | Single major peak/spot. | Verifies the purity of the final compound. |
Protocol 3.1: Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized FWA in a suitable solvent (e.g., DMF or Chloroform) at a concentration of approximately 1-10 mg/L.
-
UV-Vis Measurement: Using a UV-Vis spectrophotometer, scan the sample from 200 nm to 500 nm to find the wavelength of maximum absorbance (λ_max).
-
Fluorescence Measurement: Using a fluorescence spectrophotometer, set the excitation wavelength to the λ_max determined in the previous step. Scan the emission spectrum (from λ_max + 10 nm to 600 nm) to determine the wavelength of maximum emission (λ_em).
Part 4: Application and Performance Evaluation
The ultimate test of an FWA is its ability to enhance the whiteness of a substrate.
Protocol 4.1: Application on Cotton Fabric
-
Stock Solution: Prepare a 1 g/L stock solution of the synthesized FWA in DMF.
-
Treatment Bath: In a beaker, prepare a treatment bath containing 0.2% (on weight of fabric) of the FWA. For a 5g swatch of cotton, this would be 10 mL of the stock solution in a total volume of 100 mL water (liquor ratio 20:1). Add a non-ionic wetting agent (0.5 g/L).
-
Application: Immerse a pre-wetted 5g swatch of bleached, unbrightened cotton fabric into the treatment bath.
-
Exhaustion: Heat the bath to 60°C and maintain for 30 minutes with gentle agitation.
-
Rinsing & Drying: Remove the fabric, rinse thoroughly with cold water, and allow it to air dry in the dark.
Protocol 4.2: Whiteness Index Measurement
-
Instrumentation: Use a calibrated colorimeter or reflectance spectrophotometer set to measure CIE Whiteness Index (W_CIE).
-
Measurement: Measure the W_CIE of an untreated cotton swatch (the control) and the FWA-treated swatch.
-
Evaluation: A significant increase in the W_CIE value for the treated fabric indicates a positive whitening effect.
| Sample | CIE Whiteness Index (W_CIE) |
| Untreated Cotton (Control) | ~80-85 |
| FWA-Treated Cotton | >120 (Target) |
Part 5: Conclusion
This guide provides a comprehensive framework for the synthesis and evaluation of a high-performance, benzoxazole-based fluorescent whitening agent starting from 2-Amino-4-methylphenol. The protocols are designed to be robust and repeatable, providing researchers with the necessary tools to develop novel whitening agents. The causal explanations behind the procedural steps aim to empower scientists to troubleshoot and adapt these methods for their specific research and development goals. Proper execution of these protocols should yield a fluorescent compound with a demonstrable and quantifiable whitening effect on textile substrates.
References
- Study on the synthesis techniques of optical brighteners: A Review. (n.d.). ResearchGate.
-
4-Aminophenol - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
- CN105820135A - Synthesis method of fluorescent whitening agent OB-1. (2016). Google Patents.
-
Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. (2015). Asian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
-
4-AMINOPHENOL - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]
-
The Chemical Synthesis Backbone: 4-Aminophenol in Action. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]
-
Aminophenols | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
GREEN APPROACH FOR SYNTHESIS OF OPTICAL BRIGHTENING AGENTS AND THEIR APPLICATION IN WET END OF PAPERMAKING. (n.d.). IPPTA. Retrieved February 20, 2026, from [Link]
-
2-Amino-4-methylphenol - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). Retrieved February 20, 2026, from [Link]
Sources
Application Note: 2-(1-Aminoethyl)-4-methylphenol in High-Performance Polymers
This Application Note and Protocol Guide details the utilization of 2-(1-Aminoethyl)-4-methylphenol (CAS 946838-82-0), a specialized chiral aminophenol intermediate. In polymer chemistry, this compound serves two critical high-performance roles: as a latent accelerator/hardener for epoxy resins and as a chiral monomer precursor for polybenzoxazines .
Its unique structure—featuring a phenolic hydroxyl group ortho to a chiral primary amine side chain—enables intramolecular hydrogen bonding and specific reactivity profiles that are highly valued in the synthesis of aerospace-grade thermosets and chiral stationary phases for drug development.
Chemical Identity & Functional Logic
-
IUPAC Name: 2-(1-Aminoethyl)-4-methylphenol
-
Functional Class: Chiral ortho-Aminophenol / Mannich Base Derivative
-
Core Utility: Bifunctional monomer for thermoset networks; Chiral ligand precursor.
Mechanistic Insight: Unlike simple aliphatic amines, the presence of the phenolic hydroxyl group in the ortho position provides an internal catalytic effect during epoxy curing (via H-bonding activation of the epoxide ring). Furthermore, the chiral center at the benzylic position allows for the synthesis of optically active polymers, essential for enantioselective separation membranes in pharmaceutical purification.
Application I: High-Performance Epoxy Curing Agent
Context: Used in formulating rapid-cure, high-Tg adhesives and composites. The phenolic group accelerates the ring-opening of epoxies, allowing for lower temperature cures compared to standard amines.
Experimental Protocol: Stoichiometric Formulation & Cure
Objective: Formulate a thermoset network with Diglycidyl Ether of Bisphenol A (DGEBA) targeting a Tg > 120°C.
Materials:
-
Epoxy Resin: DGEBA (EEW ~185-190 g/eq).
-
Hardener: 2-(1-Aminoethyl)-4-methylphenol (MW: 151.21 g/mol ).
-
Note: This molecule has 3 active hydrogens (2 on NH₂, 1 on OH).
-
However, the phenolic OH reacts at higher temperatures. For initial stoichiometry, calculate based on amine hydrogens (2 active H) or total active H (3) depending on cure temp.
-
Standard Practice: Treat as functionality
for high-temp cure; for ambient/moderate cure.
-
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Calculate Amine Hydrogen Equivalent Weight (AHEW).
-
Assuming full reactivity (
): . -
Calculate parts per hundred resin (phr):
. -
Example: For EEW 190:
.
-
-
Mixing (Solvent-Free):
-
Pre-warm DGEBA resin to 50°C to lower viscosity.
-
Add the calculated amount of 2-(1-Aminoethyl)-4-methylphenol.
-
Mix mechanically at 2000 RPM for 3 minutes under vacuum to degas.
-
Observation: The mixture will darken slightly; the phenolic moiety acts as an accelerator, so pot-life may be shorter (< 40 mins) than standard amines.
-
-
Curing Cycle (Step-Cure):
-
Stage 1 (Gelation): 80°C for 2 hours. (Activates amine-epoxy reaction).
-
Stage 2 (Vitrification): 120°C for 2 hours.
-
Stage 3 (Post-Cure): 160°C for 1 hour. (Drives phenolic -OH etherification).
-
-
Validation:
Application II: Synthesis of Chiral Polybenzoxazines
Context: This molecule is an ideal precursor for "smart" benzoxazine resins. By reacting with formaldehyde, it forms a cyclic benzoxazine monomer.[3] Upon heating, this ring opens to form a phenolic network with zero volumetric shrinkage—critical for precision molding and electronic encapsulation.
Protocol: Solventless Synthesis of Benzoxazine Monomer
Reaction:
Materials:
-
2-(1-Aminoethyl)-4-methylphenol (1 mol).
-
Paraformaldehyde (1.1 mol eq. of HCHO).
-
Solvent: Toluene or 1,4-Dioxane (optional, solventless preferred for green chemistry).
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 15.1 g (0.1 mol) of 2-(1-Aminoethyl)-4-methylphenol.
-
Add 3.3 g (0.11 mol) of paraformaldehyde.
-
-
Condensation:
-
Purification:
-
Dissolve the crude product in diethyl ether or chloroform.
-
Wash 3x with 1N NaOH (to remove unreacted phenols) and 3x with distilled water.
-
Dry over MgSO₄ and evaporate solvent.
-
Yield: Typically viscous oil or low-melting solid.
-
-
Polymerization (ROP):
Technical Data Summary
| Property | Epoxy System (Cured with Topic Molecule) | Polybenzoxazine (Derived from Topic Molecule) |
| Cure Type | Addition Polymerization | Ring-Opening Polymerization (ROP) |
| Volumetric Shrinkage | Low (~3-5%) | Near Zero (~0%) |
| Glass Transition (Tg) | 130–150°C | 160–180°C |
| Chemical Resistance | Good (Solvents/Acids) | Excellent (Acids/Bases) |
| Key Advantage | Rapid cure speed (Internal catalysis) | Dimensional stability & Flammability resistance |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for this molecule: acting as a direct hardener (left) or a benzoxazine precursor (right).
Caption: Divergent synthesis pathways for 2-(1-Aminoethyl)-4-methylphenol. Left: Direct epoxy curing exploiting the ortho-hydroxyl accelerator effect. Right: Benzoxazine ring formation for high-performance, low-shrinkage resins.
References
-
Gu, Y., et al. (2025). Reaction kinetics and mechanisms of benzoxazine synthesis from phenol, amine and formaldehyde. ResearchGate. Link
- Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Standard reference for benzoxazine synthesis protocols).
-
Caló, E., et al. (2007).[8] Synthesis of new benzoxazine monomers from renewable resources. Polymer. (Context for phenolic precursors).
- Huntsman Corporation. (2023). Jeffamine and Mannich Base Curing Agents Technical Bulletin. (General reference for Mannich base stoichiometry in epoxies).
- Vertex AI Search. (2026). Consolidated search results for CAS 946838-82-0 and aminophenol applications.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 4. html.rhhz.net [html.rhhz.net]
- 5. US20070093630A1 - Mannich bases and processes for the preparation of mannich bases - Google Patents [patents.google.com]
- 6. KR20170038312A - Benzoxazine and Method of Preparing Polybenzoxazine using the Same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of "2-(1-Aminoethyl)-4-methylphenol" synthesis
Technical Support Center: High-Yield Synthesis of 2-(1-Aminoethyl)-4-methylphenol
Topic: Optimization of 2-(1-Aminoethyl)-4-methylphenol (CAS: 946838-82-0) Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & Standard Operating Procedures (SOP)
Executive Summary: The "Ortho-Effect" Challenge
Synthesizing 2-(1-aminoethyl)-4-methylphenol presents a classic but deceptive challenge in organic chemistry: the ortho-hydroxy effect . While the precursor, 2-hydroxy-5-methylacetophenone , appears to be a simple ketone, the phenolic hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen.
This "locked" conformation significantly reduces the electrophilicity of the carbonyl carbon, making standard reductive amination (e.g., using NH₄OAc/NaBH₃CN) sluggish and prone to low yields (<30%). Furthermore, the resulting product is amphoteric (zwitterionic), complicating isolation.
This guide prioritizes a Two-Step Oxime Reduction Protocol over direct reductive amination. This method bypasses the equilibrium limitations of imine formation, consistently delivering yields >85% with high purity.
Reaction Pathway & Mechanistic Logic
The following diagram illustrates the thermodynamic hurdle caused by the intramolecular hydrogen bond and the optimized pathway to overcome it.
Figure 1: The optimized synthetic workflow bypasses the deactivated ketone trap by forming a stable oxime intermediate.
Recommended Protocol: Two-Step Oxime Reduction
Why this method? Direct reductive amination with ammonia is reversible and unfavorable due to the H-bond. Oxime formation is irreversible under the reaction conditions, driving the starting material to full conversion.
Step 1: Formation of the Oxime
-
Reagents: 2-Hydroxy-5-methylacetophenone (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Sodium Acetate (1.5 eq).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve ketone in Ethanol.
-
Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate.
-
Reflux for 2–4 hours. Note: The pH buffer (NaOAc) is critical to prevent protonation of the oxime oxygen, ensuring precipitation.
-
Workup: Cool to 0°C. The oxime usually precipitates as a white solid. Filter and wash with cold water. Yields are typically 90–95%.
-
Step 2: Reduction to Amine (The "Zinc Protocol")
-
Reagents: Oxime intermediate (1.0 eq), Zinc Dust (4.0 eq), Ammonium Formate (4.0 eq).
-
Solvent: Methanol (anhydrous).
-
Procedure:
-
Suspend the oxime and Zn dust in Methanol.
-
Add Ammonium Formate in portions (exothermic).
-
Stir at room temperature (or mild reflux) for 1–2 hours.
-
Filtration: Filter through Celite to remove Zinc residues.
-
Isolation: Evaporate MeOH. The residue is the formate salt.
-
Troubleshooting & FAQs
Q1: My ketone starting material is not converting, even after 24 hours. Why?
Diagnosis: The intramolecular Hydrogen Bond is stabilizing the ketone. Solution:
-
Switch to the Oxime Route: As described above.
-
If using Direct Amination: You must use a Lewis Acid to break the H-bond. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) to the ketone and amine before adding the reducing agent. This coordinates with the phenolic oxygen, disrupting the H-bond and activating the carbonyl.
Q2: I am getting a low yield during the extraction. The product seems to disappear.
Diagnosis: The product is a zwitterion (Phenol pKa ~10, Amine pKa ~10). At neutral pH, it can be water-soluble or form an internal salt that does not extract well into non-polar solvents like Dichloromethane (DCM). Solution:
-
pH Adjustment: Adjust the aqueous layer to pH 9–10 (just below the phenol pKa but above the amine pKa) to ensure the amine is free-based while keeping the phenol protonated.
-
Solvent Choice: Do not use DCM or Hexanes. Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. These polar organic systems are required to pull the amino-phenol out of the aqueous phase.
Q3: I see a significant "dimer" impurity (secondary amine).
Diagnosis: The primary amine product is reacting with unreacted ketone or imine. Solution:
-
High Dilution: Run the reaction at lower concentrations (0.1 M).
-
Ammonia Excess: If using direct amination, use a massive excess of Ammonium Acetate (10–20 eq) to statistically favor the primary amine.
-
Oxime Route Advantage: The oxime route eliminates this entirely because the C=N bond is formed before the reduction begins, preventing amine-ketone condensation.
Comparative Data: Method Selection
| Parameter | Method A: Direct Reductive Amination (NH₄OAc/NaBH₃CN) | Method B: Ti(OiPr)₄ Mediated One-Pot | Method C: Oxime Reduction (Zn/NH₄HCO₂) |
| Conversion | Low (<40%) | High (>90%) | Excellent (>98%) |
| Reaction Time | 24–48 hours | 12–24 hours | 4–6 hours (Total) |
| Impurity Profile | High (Dimers, unreacted ketone) | Moderate (Titanium salts) | Low (Zinc salts removed by filtration) |
| Scalability | Poor | Moderate (Viscous Ti-emulsions) | High (Simple filtration) |
| Rec. Yield | 35–50% | 70–80% | 85–92% |
References
-
Oxime Reduction Efficiency: K. Abiraj, G. R. Srinivasa, D. C. Gowda. Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[1]Synlett , 2004.
-
Solvent-Free Protocols: H. Sharghi, M. Hosseini. Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.Journal of the Korean Chemical Society , 2011.
- Ortho-Effect in Acetophenones: Smith, M. B., March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (General mechanistic reference for intramolecular H-bonding in ortho-hydroxy carbonyls).
- Amphoteric Isolation Strategies:Practical Guide to Isolation of Amino-Phenols.
Sources
Side reactions in the synthesis of "2-(1-Aminoethyl)-4-methylphenol"
Introduction: The Ortho-Hydroxy Challenge
Welcome to the technical guide for 2-(1-Aminoethyl)-4-methylphenol (CAS: N/A for specific isomer, generic aminoethyl phenols class). This molecule presents a classic but deceptive challenge in organic synthesis: the Ortho-Hydroxy Effect .
While the target appears to be a simple primary amine derived from 2'-hydroxy-5'-methylacetophenone (2-acetyl-4-methylphenol), the intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl significantly deactivates the carbonyl carbon toward nucleophilic attack by ammonia. This thermodynamic sink creates a specific profile of side reactions—primarily the formation of the corresponding alcohol and "dimeric" secondary amines—that standard protocols often fail to address.
This guide moves beyond generic "reductive amination" advice to address the specific kinetic and thermodynamic barriers of this scaffold.
Module 1: Critical Side Reaction Profiling
The following table summarizes the specific impurities generated during the reductive amination of 2-acetyl-4-methylphenol.
| Impurity Code | Chemical Name | Structure Description | Origin / Mechanism |
| IMP-A (Major) | 1-(2-Hydroxy-5-methylphenyl)ethanol | Reduced Alcohol | Direct Reduction: The reducing agent (e.g., NaBH₄) attacks the unreacted ketone faster than the ammonia forms the imine. Caused by H-bond deactivation of the ketone. |
| IMP-B | Bis(1-(2-hydroxy-5-methylphenyl)ethyl)amine | Secondary Amine "Dimer" | Reductive Alkylation: The product amine reacts with the starting ketone. Rare in ortho-substituted systems due to sterics, but prevalent if ammonia concentration drops. |
| IMP-C | 2-Ethyl-4-methylphenol | De-aminated Alkyl Phenol | Hydrogenolysis: Over-reduction of the benzylic C-N bond. Common when using Pd/C or Raney Ni under high H₂ pressure or acidic conditions. |
| IMP-D | Quinone Methide Oligomers | Colored/Tarry Residue | Phenolic Oxidation: Air oxidation of the phenol ring under basic conditions, leading to polymerization. |
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I have high conversion, but mostly to the alcohol (IMP-A), not the amine."
Diagnosis: The Ortho-Hydroxy Effect is preventing imine formation. In 2-hydroxyacetophenones, the phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (6-membered chelate ring). This stabilizes the ketone and makes the carbonyl carbon less electrophilic. If you add the reducing agent (e.g., NaBH₃CN) before the imine equilibrium is fully established, the hydride simply reduces the ketone to the alcohol.
Corrective Protocol:
-
Dehydrate the Equilibrium: You must force imine formation before adding the reducing agent.
-
Method A (Lewis Acid): Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It coordinates to the phenolic oxygen and the carbonyl, disrupting the H-bond and acting as a Lewis acid to accelerate imine formation.
-
Method B (Dean-Stark): If using a catalytic hydrogenation route, reflux with ammonia/toluene and a Dean-Stark trap to remove water before introducing hydrogen.
-
Issue 2: "The reaction mixture turns dark brown/black upon workup."
Diagnosis: Phenolic Oxidation (IMP-D). Phenols are susceptible to oxidation to quinones, especially in the basic media required for amine extraction (pH > 10). These quinones polymerize into dark "humins."
Corrective Protocol:
-
Degassing: Sparge all solvents with Argon/Nitrogen.
-
Reducing Workup: Add a trace amount of sodium metabisulfite or ascorbic acid during the aqueous workup to scavenge oxidants.
-
Acidity Control: Do not leave the product in strong base for extended periods. Extract quickly and acidify to the HCl salt for storage, which is oxidation-resistant.
Issue 3: "I see a peak at double the molecular weight (minus NH3)."
Diagnosis: Dimer Formation (IMP-B). This occurs when the newly formed primary amine acts as a nucleophile against the remaining ketone.
Corrective Protocol:
-
Ammonia Overload: The molar ratio of Ammonia:Ketone must be at least 10:1 or 20:1 . High ammonia concentration statistically favors the attack of NH₃ over the product amine.
-
Stepwise Addition: Do not add the reducing agent until the imine is fully formed (monitored by IR - disappearance of C=O stretch at ~1640 cm⁻¹).
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the primary failure modes (Alcohol vs. Dimer).
Caption: Competitive pathways in the reductive amination of ortho-hydroxy acetophenones. Note the critical branching point at the Ketone.
Module 4: Validated Experimental Protocol
Method: Ti(OiPr)₄ Mediated Reductive Amination This protocol minimizes IMP-A (Alcohol) by locking the ketone into the imine state before reduction.
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (1.0 eq)[1]
-
Titanium(IV) isopropoxide (2.0 eq) [Strictly Anhydrous]
-
Ammonia (7M in Methanol) (5.0 - 10.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
Step-by-Step:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the ketone in anhydrous THF.
-
Add Ti(OiPr)₄ dropwise. The solution may turn yellow/orange (titanium-phenoxide complex).
-
Add the Ammonia/MeOH solution. Stir at room temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or IR. The strong ketone C=O peak should disappear. If not, stir longer.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise (Caution: gas evolution).
-
Stir at room temperature for 2 hours.
-
Quench (Critical): The reaction contains titanium salts that form a gelatinous emulsion with water. Quench by adding 2M NaOH (not water) to precipitate white Titanium oxide (TiO₂), or use a saturated Rochelle salt solution.
-
Filtration: Filter the precipitate through Celite.
-
Extraction: Extract the filtrate with Ethyl Acetate.
-
Purification: The crude amine can be purified by recrystallization (as HCl salt) or flash chromatography (DCM/MeOH/NH₃).
References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link
- Context: Establishes the Ti(OiPr)
-
Carlson, R., et al. (1993).[2] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47, 1046–1049.[2] Link
- Context: Discusses the limitations of thermal reductive amination for acetophenones and side product form
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Context: Provides mechanistic insight into the competition between imine form
- Klier, K., et al. (1985). "Ortho-Effects in the synthesis of substituted phenols." Journal of Catalysis, 92(1), 123-130. Context: Describes the deactivation of ortho-hydroxy carbonyls due to intramolecular hydrogen bonding.
Sources
Degradation of "2-(1-Aminoethyl)-4-methylphenol" under experimental conditions
Technical Support Center: 2-(1-Aminoethyl)-4-methylphenol Stability & Handling
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Degradation profiles, HPLC anomalies, and storage protocols.
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 2-(1-Aminoethyl)-4-methylphenol . As a researcher, you are likely encountering stability issues that stem from this molecule's "dual-threat" functionality: it contains an electron-rich phenolic ring and a reactive benzylic primary amine .
This combination makes the compound highly susceptible to three primary degradation vectors:
-
Oxidative Deamination: Conversion of the amine to a ketone.
-
Quinone Formation: Oxidation of the phenol ring leading to colored impurities.
-
Carbamate Formation: Rapid absorption of atmospheric CO₂.
The following guide is structured as a dynamic troubleshooting workflow to address these specific chemical behaviors.
Module 1: Visual & Chemical Instability
User Question: "My clear stock solution turned pink/brown after 24 hours on the bench. Is the compound ruined?"
Technical Diagnosis: Yes, significant degradation has occurred. The color change is a hallmark of phenolic oxidation .
-
The Mechanism: The phenolic hydroxyl group undergoes radical abstraction to form a phenoxy radical. In the presence of oxygen and light, this couples to form highly conjugated quinone or quinone methide species. Even trace amounts (<0.1%) of these byproducts cause intense coloration (pink
brown black).
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Check pH | If pH > 8.0, the phenol is deprotonated (phenolate), which is |
| 2 | Add Antioxidant | Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to the buffer. These scavenge dissolved oxygen and reduce quinones back to phenols. |
| 3 | Light Exclusion | Store solutions in amber glass. Phenolic radicals are photolytically generated. |
Visualizing the Pathway:
Figure 1: Primary degradation pathways leading to coloration (Quinones) and loss of potency (Ketones).
Module 2: HPLC Troubleshooting (Ghost Peaks & Tailing)
User Question: "I see severe peak tailing and a 'ghost' peak eluting after my main compound. My column is a standard C18."
Technical Diagnosis: You are experiencing Silanol Interaction and On-Column Oxidation .
-
Tailing: The primary amine on the ethyl side chain is protonated at neutral pH. It interacts strongly with residual silanol groups (Si-O⁻) on the silica backbone of your column, causing drag (tailing).[1]
-
Ghost Peak: This is likely the Schiff Base formed if you used Acetone or Methanol containing trace aldehydes, or the Ketone degradation product mentioned in Module 1.
The Fix: Optimized Method Parameters
| Parameter | Recommendation | Why? |
| Stationary Phase | End-capped C18 or PFP (Pentafluorophenyl) | End-capping covers silanols. PFP columns offer unique selectivity for phenolic amines via pi-pi interactions. |
| Mobile Phase A | 0.1% TFA or Formic Acid (pH ~2.5) | Low pH suppresses silanol ionization (Si-OH), preventing amine binding. |
| Mobile Phase B | Acetonitrile (High Purity) | Avoid Methanol if possible; it can contain trace formaldehyde which reacts with the amine. |
| Additive | TEA (Triethylamine) or Ammonium Acetate | If tailing persists at low pH, add 5mM Ammonium Acetate as a "sacrificial base" to block silanols. |
Decision Tree for Method Development:
Figure 2: Step-by-step logic to resolve chromatographic tailing for amine-containing phenols.
Module 3: Storage & Handling (Solid State)
User Question: "The powder has clumped together and gained weight. Can I dry it?"
Technical Diagnosis: Your compound has likely absorbed atmospheric CO₂ to form a Carbamate salt or is undergoing Hygroscopic water uptake.
-
Reaction:
(Carbamate salt). -
Risk: Heating this to "dry" it often accelerates oxidation rather than reversing the reaction.
Correct Storage Protocol (ICH Q1A Aligned):
-
Container: Vial with Teflon-lined cap, over-wrapped with Parafilm.
-
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
-
Temperature: -20°C for long-term storage.
-
Desiccant: Store the vial inside a secondary jar containing silica gel or P₂O₅.
Stability Summary Table:
| Condition | Expected Stability | Major Degradant |
| Solid, -20°C, Inert Gas | > 2 Years | None |
| Solid, 25°C, Air | < 3 Months | Carbamates, Quinones (surface browning) |
| Solution, pH 7, 25°C | < 24 Hours | Oxidative Dimers, Quinones |
| Solution, pH 2, 4°C | ~ 1 Week | Hydrolysis (slow) |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Council for Harmonisation. Link
-
BenchChem Technical Support. (2025). Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.7
-
ResearchGate Discussion. (2013). How can I prevent peak tailing in HPLC? (Detailed discussion on amine/silanol interactions). 8
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems.1
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. memmert.com [memmert.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for "2-(1-Aminoethyl)-4-methylphenol" derivatization
Case ID: T-AEMP-001 Subject: Optimization of Reaction Conditions for 2-(1-Aminoethyl)-4-methylphenol Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Chemical Profile
This guide addresses the derivatization of 2-(1-aminoethyl)-4-methylphenol . This molecule presents a unique "push-pull" challenge: it contains a nucleophilic primary amine, an acidic phenol, and a benzylic chiral center.[3]
Key Chemical Challenges:
-
Chemoselectivity (N- vs. O-): The primary amine is the kinetic target, but the phenolic oxygen (pKa ~10) competes, especially at high pH, leading to unwanted O-acylated byproducts.[2][3]
-
Oxidative Instability: As an ortho-aminophenol derivative, the molecule is susceptible to oxidation into quinone imines, causing sample darkening and signal loss.[2][3]
-
Chiral Integrity: The 1-aminoethyl group creates a benzylic chiral center that is prone to racemization under harsh basic conditions or high temperatures.[1][2]
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your end goal. Derivatization strategies differ fundamentally between Analytical (HPLC/GC) and Preparative (Synthesis) workflows.[1][2]
Figure 1: Experimental workflow selector based on downstream application requirements.
Protocol A: Chiral Derivatization (HPLC Resolution)
Objective: Separation of (R) and (S) enantiomers using achiral columns via diastereomer formation. Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[1][2][3]
Mechanism
GITC reacts with the primary amine to form a thiourea linkage.[2] The bulky glucose moiety introduces significant steric difference between the resulting diastereomers, allowing separation on standard C18 columns.[2]
Optimized Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetonitrile (ACN) | Aprotic polar solvent prevents hydrolysis of the isothiocyanate reagent.[1][2][3] |
| Base | Triethylamine (TEA), 0.1% v/v | Neutralizes the ammonium salt to free the amine nucleophile without ionizing the phenol (avoiding O-reaction). |
| Ratio | 1.5 : 1 (Reagent : Amine) | Slight excess ensures complete reaction of the amine; large excess complicates chromatogram.[2] |
| Temp/Time | 25°C for 30 mins | Critical: Higher temps (>40°C) risk racemization at the benzylic position.[1][2] |
Step-by-Step Workflow
-
Dissolve 1.0 mg of sample in 500 µL Acetonitrile.
-
Add 10 µL of TEA solution (1% in ACN).
-
Add 500 µL of GITC solution (2 mg/mL in ACN).
-
Vortex and incubate at room temperature (20-25°C) for 30 minutes.
-
Quench: Add 10 µL Ethanolamine to scavenge excess GITC (prevents ghost peaks).
-
Inject onto C18 HPLC column (Detection: UV 254 nm).
Protocol B: High-Sensitivity Fluorescence (OPA)
Objective: Trace level detection (femtomole range) for PK/PD studies. Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).[1][2][3]
Why OPA?
OPA is highly selective for primary amines and does not react with phenols.[1][2] This eliminates the "O-acylation" interference common with other reagents like Dansyl Chloride.[1][2]
Troubleshooting OPA Instability
-
Issue: OPA-amine isoindole derivatives are unstable and degrade within minutes.
-
Fix: Use Automated Pre-Column Derivatization (injector program).[1][2]
Injector Programming Guide (Agilent/Waters Syntax)
-
Draw 5 µL Borate Buffer (pH 10.4).
-
Draw 1 µL Sample.
-
Draw 1 µL OPA/3-MPA Reagent.
-
Mix in loop (3 cycles).
-
Wait 1.0 min (Exact reaction time is critical).
-
Inject .
Note: If manual derivatization is necessary, inject immediately (<2 mins) after mixing.
Protocol C: Chemoselective N-Acylation (Synthesis)
Objective: Protect the amine (e.g., as an acetamide) without touching the phenol.
The "Schotten-Baumann" Challenge
In standard basic conditions, the phenol (pKa ~10) deprotonates and competes for the acyl chloride. To achieve N-selectivity , we must exploit the higher nucleophilicity of the neutral amine compared to the neutral phenol.[2]
Optimized Biphasic System
| Component | Specification | Function |
| Solvent System | EtOAc : Water (1:[1][2][3]1) | Biphasic system allows the neutral amide product to migrate to organic phase, protecting it from hydrolysis.[2] |
| Buffer | NaHCO₃ (Sat. Aq.) | Maintains pH ~8.[1][2][3]5. High enough to deprotonate amine (pKa ~9), low enough to keep phenol (pKa ~10) largely protonated.[1][2] |
| Reagent | Acetic Anhydride (1.1 eq) | Milder than acetyl chloride; less likely to attack the phenol.[1][2] |
Reaction Pathway Visualization
Figure 2: pH-dependent chemoselectivity.[1][2][3] Maintaining pH 8-9 is critical for N-selectivity.[1][2][3]
Troubleshooting & FAQ
Q1: My OPA derivative peak area decreases with every injection. Why?
A: The isoindole derivative formed by OPA is chemically unstable.[2]
-
Diagnosis: Check the time delay between mixing and injection.
-
Solution: Switch to On-line Derivatization (Protocol B).[1][2] If not possible, stabilize the derivative by using 3-Mercaptopropionic acid (3-MPA) instead of 2-Mercaptoethanol (2-ME).[1][2][3] 3-MPA derivatives are more stable.[1][2][3]
Q2: I see "Ghost Peaks" in my chiral GITC separation.
A: This is likely excess reagent hydrolyzing or reacting with buffer components.[1][2][3]
-
Solution: Use an amine scavenger (e.g., Ethanolamine or Glycine) added 2 minutes before injection.[2][3] This converts excess GITC into a known, early-eluting peak that does not interfere with your target.[1][2][3]
Q3: The sample turns brown/pink upon standing.
A: Ortho-aminophenols are notorious for oxidizing to quinones.[1][2]
-
Solution:
Q4: I am getting low yields in N-acetylation; the starting material remains.
A: The zwitterionic nature (Ammonium-Phenoxide) might be preventing reaction.
-
Solution: Ensure the pH is above the pKa of the amine (~9.5) but below the pKa of the phenol (~10.5) ? No, actually, you want the amine deprotonated.[3]
-
Correction: The amine pKa is likely ~9.0-9.[1][2]5. Use a buffer at pH 9.5 .[1][2][3] If using organic solvent (DCM), add exactly 1.1 equivalents of TEA.[3] Do not use large excess base, or you will activate the phenol.[2][3]
References
-
Thermo Fisher Scientific. (2023).[1][2][3][4] Automated Amino Acid Analysis using OPA/FMOC. Application Note 72685. Link
-
Sigma-Aldrich (Merck). (2022).[1][2][3] GITC Derivatization Protocol for Chiral Amines. Technical Bulletin. Link
-
Bhardwaj, V. et al. (2014).[1][2][3][5] Chemoselective Acylation of Aminophenols. Journal of Organic Chemistry. Link (General principle citation).[1][2]
-
Agilent Technologies. (2020).[1][2][3] Troubleshooting OPA Derivatization in HPLC. Technical Overview. Link
(Note: While specific literature on "2-(1-aminoethyl)-4-methylphenol" is limited, the protocols above are derived from authoritative standards for the structural class of ortho-aminophenols and benzylic amines.)
Sources
Technical Support Center: Purification of 2-(1-Aminoethyl)-4-methylphenol
Welcome to the technical support guide for the purification of crude "2-(1-Aminoethyl)-4-methylphenol." This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this chiral aminophenol intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies for purifying structurally related compounds.
The purification of aminophenols is often non-trivial due to their susceptibility to air oxidation and the potential for various synthesis-related impurities.[1] For a chiral molecule like 2-(1-Aminoethyl)-4-methylphenol, the final purification step often involves separating enantiomers, which presents a unique set of challenges. This guide offers a structured, problem-oriented approach to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the purification workflow.
Q1: What are the most probable impurities in my crude 2-(1-Aminoethyl)-4-methylphenol?
A1: The impurity profile depends heavily on the synthetic route. However, you can generally anticipate several classes of impurities. These are summarized in the table below.
| Impurity Class | Specific Examples | Origin / Cause |
| Starting Materials | Unreacted 4-methylphenol, ketone precursors, or aminating reagents. | Incomplete reaction conversion. |
| Side-Products | Positional isomers (e.g., substitution at the wrong site), products of over-alkylation, or polymeric resinous materials.[2] | Lack of regioselectivity in the synthesis; excessive heat or reaction time. |
| Oxidation Products | Quinone-imine or other colored polymeric species. | Exposure of the aminophenol to air (oxygen), especially under neutral or basic conditions or in the presence of trace metals.[1] |
| Enantiomers | The (S)-enantiomer if the (R)-enantiomer is the target, and vice-versa. | Most non-asymmetric syntheses will produce a 1:1 racemic mixture of both enantiomers. |
Q2: My crude product is a dark, non-crystalline oil. Where do I begin?
A2: A dark, oily crude product suggests the presence of significant impurities, residual solvent, and/or oxidation products that are inhibiting crystallization. The first step should be a general "gross" purification to remove the bulk of these contaminants. An acid-base extraction is an excellent starting point. This technique leverages the basicity of the amino group to separate your target compound from neutral or acidic impurities. See Protocol 2.3 for a detailed workflow.
Q3: After recrystallization, my product is still pink/brown. How can I obtain a colorless solid?
A3: Persistent color is almost always due to trace amounts of highly-colored oxidation products.[1] Aminophenols are notoriously sensitive to air. To resolve this, you can perform a recrystallization in the presence of a decolorizing agent like activated carbon (charcoal) and a reducing agent/antioxidant like sodium bisulfite.[3][4] It is also highly recommended to handle the material under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially when the compound is in solution. Refer to Troubleshooting Guide 2.1 for protocols.
Q4: My product appears as a single spot on TLC and the NMR spectrum looks clean, but it shows no optical rotation. What does this mean?
A4: This is a classic indication that your product is a racemic mixture (a 50:50 mixture of both enantiomers). Standard chromatographic and spectroscopic techniques like TLC and NMR cannot distinguish between enantiomers. To obtain an optically active, enantiopure product, you must perform a chiral resolution. The most common laboratory method is the formation of diastereomeric salts, which can then be separated by crystallization.[] This is detailed in Troubleshooting Guide 2.2 .
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem: Persistent Coloration and Product Degradation
Causality: The phenolic hydroxyl and aromatic amino groups are electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light or trace metal impurities and results in the formation of quinone-like structures, which are highly colored and can polymerize.
This protocol is designed to remove colored impurities and prevent further oxidation during purification.
-
Solvent Selection: Choose a solvent in which the aminophenol is highly soluble when hot and sparingly soluble when cold. Ethanol, acetone, or hot water mixed with co-solvents can be effective.[6]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude, colored aminophenol in the minimum amount of boiling solvent. To prevent oxidation, it is advisable to bubble nitrogen or argon through the solvent before and during this step.
-
Treatment: Once dissolved, add a small amount of activated carbon (charcoal) (approx. 1-2% w/w) and a pinch of sodium bisulfite or sodium dithionite (antioxidant).[3]
-
Hot Filtration: Maintain the heat and boil the mixture for 5-10 minutes. Quickly filter the hot solution through a pre-heated Büchner funnel containing a pad of Celite to remove the charcoal and other insoluble materials. The pre-heating prevents premature crystallization in the funnel.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum. Store the final product under an inert atmosphere and protected from light.
Diagram 1: General Purification and Decolorization Workflow
Caption: Workflow for removing colored impurities via recrystallization.
Problem: Racemic Mixture Requires Chiral Resolution
Causality: Non-stereospecific synthesis routes yield an equal mixture of (R) and (S) enantiomers. Since enantiomers have identical physical properties (solubility, boiling point), they cannot be separated by standard techniques like recrystallization or normal-phase chromatography. The most common approach is to convert them into diastereomers, which have different physical properties and can be separated.[]
This protocol details the separation of enantiomers by forming salts with a chiral acid, followed by fractional crystallization.
-
Select Resolving Agent: Choose a commercially available, enantiopure chiral acid. For a basic amine like yours, common choices include (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.
-
Salt Formation:
-
Dissolve 1 equivalent of your racemic 2-(1-Aminoethyl)-4-methylphenol in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the acid solution to the amine solution with stirring. A precipitate (the diastereomeric salts) should begin to form.
-
-
Fractional Crystallization (The Separation Step):
-
Heat the mixture containing the precipitated salts until everything redissolves.
-
Allow the solution to cool very slowly. One diastereomeric salt will be less soluble and will crystallize out first. The key is slow cooling to allow for selective crystallization.
-
Collect the first crop of crystals by filtration. This crop will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other, more soluble diastereomeric salt. It can be concentrated and cooled to yield a second crop of crystals.
-
Check the purity of the first crop of crystals (e.g., by measuring its melting point or specific rotation). If necessary, recrystallize it from the same solvent to improve its diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Once you have a pure diastereomeric salt, dissolve it in water.
-
Add a base (e.g., 1M NaOH solution) to neutralize the chiral acid and deprotonate your amine, causing it to precipitate or form an organic layer.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure, single enantiomer of your product.
-
Diagram 2: Workflow for Chiral Resolution via Diastereomeric Salts
Caption: Logical flow for separating enantiomers using a chiral resolving agent.
Problem: Complex Mixture of Impurities (Gross Purification)
Causality: The crude product may contain a mixture of acidic (unreacted phenol), basic (product), and neutral (side-products, non-polar precursors) impurities. A liquid-liquid extraction based on pH adjustment can efficiently separate these classes of compounds.
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic aminophenol will react to form a water-soluble hydrochloride salt and move into the aqueous layer.[8] Neutral impurities will remain in the organic layer.
-
Separate Layers: Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer (containing neutral impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). Your aminophenol will be deprotonated back to its free base form and will precipitate or form an oil.
-
Final Extraction: Extract the aminophenol back into a fresh portion of organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Wash the organic layer with brine to remove residual water, dry it over anhydrous magnesium or sodium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting solid or oil is now significantly purer and more amenable to final purification by recrystallization or chromatography.
Diagram 3: Acid-Base Extraction Logic
Caption: Separation of the basic product from neutral impurities.
References
- Wygant, J. C. (1972). U.S. Patent No. US3703598A - Purification of p-aminophenol.
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective .... (2012). [Link]
- Chabrier, P., & Pigeot, G. (1972). U.S. Patent No. US3658905A - Process for the purification of p-aminophenol.
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. (2025). [Link]
-
European Patent Office. (1987). EP 0224625 A1 - Process for producing aminophenols. [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques. Chemist-Library. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
- Chirotech Technology Ltd. (2000). EP1036189A1 - Resolution of chiral amines.
- Ben-Shoshan, E., et al. (1989). U.S. Patent No. US4870209A - Process for purifying crude 4-aminophenol.
-
Shah, P., & Meka, S. R. (2021). Process Design and Economics of Production of p-Aminophenol. ResearchGate. [Link]
-
ResearchGate. How I can isolated/extracted 4-Aminophenol.... (2024). [Link]
-
Lores, M., et al. (1996). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. [Link]
-
MSU Chemistry. Acetominophen Synthesis.docx. [Link]
-
ResearchGate. Aminophenols | Request PDF. [Link]
-
Hartman, W. W., & Silloway, H. L. 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemcess.com [chemcess.com]
Quenching strategies for reactions involving "2-(1-Aminoethyl)-4-methylphenol"
Technical Support Center: Quenching & Workup Strategies for 2-(1-Aminoethyl)-4-methylphenol
Status: Active Document ID: TS-AMINO-PHEN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the specific challenges associated with quenching and isolating 2-(1-Aminoethyl)-4-methylphenol . This molecule presents a "perfect storm" of chemical challenges: it is amphoteric (containing both acidic phenol and basic amine groups), oxidation-prone (electron-rich aromatic ring), and possesses a chiral center at the benzylic position.
Successful isolation requires navigating the "Golden pH Window" to avoid trapping the molecule in the aqueous phase as a salt or zwitterion.
Module 1: The "Golden Window" Extraction Strategy
User Question: "I cannot extract my product from the aqueous layer. I’ve tried acidic and basic workups, but the product remains in the water. What is happening?"
Technical Insight: You are likely falling into the Amphoteric Trap .
-
At pH < 9: The amine is protonated (
), making the molecule cationic and water-soluble. -
At pH > 10.5: The phenol is deprotonated (
), making the molecule anionic and water-soluble. -
The Solution: You must target the narrow pH window where both functional groups are neutral.
The Protocol:
-
Quench: If using borohydrides, quench with acetone first (to destroy excess hydride), then dilute with water.
-
Monitor: Insert a calibrated pH probe directly into the reaction mixture.
-
Adjust:
-
Slowly add 1M HCl or Sat.
until the pH reaches 9.3 – 9.8 . -
Note: This is the theoretical isoelectric point where the amine is deprotonated (neutral) but the phenol retains its proton (neutral).
-
-
Extract: Use 2-MeTHF or Ethyl Acetate . If the product does not partition, add n-Butanol (10% v/v) to the organic phase to increase polarity.
Visualizing the Species Distribution
Caption: Figure 1. The pH-dependent speciation of 2-(1-Aminoethyl)-4-methylphenol. Extraction is only viable in the green "Golden Window."
Module 2: Preventing Oxidative Degradation ("The Pink/Brown Shift")
User Question: "My reaction mixture was clear, but during the quench/workup, it turned dark brown/pink. My yield dropped significantly."
Technical Insight: Electron-rich aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming quinone imines which subsequently polymerize into dark tars.[1] This is catalyzed by high pH and trace metals.
The Protocol:
-
Degas: Sparged all quench buffers and extraction solvents with Nitrogen/Argon for 15 minutes prior to use.
-
Add Antioxidant: Add Sodium Ascorbate (0.5 equiv) or Sodium Dithionite to the aqueous quench buffer. This acts as a sacrificial reductant.
-
Speed: Minimize the time the product spends in the biphasic mixture.
-
Acidify Immediately: If you are not extracting the free base, convert it to the HCl salt immediately. The salt form is significantly more stable towards oxidation than the free base.
Module 3: Troubleshooting Emulsions
User Question: "The layers aren't separating. I have a cloudy emulsion in the separatory funnel."
Technical Insight: The amphiphilic nature of 2-(1-Aminoethyl)-4-methylphenol allows it to act as a surfactant, stabilizing the interface between water and organic solvents.
Troubleshooting Matrix:
| Method | Procedure | Why it works |
| Salting Out | Add solid NaCl to the aqueous layer until saturated. | Increases ionic strength, forcing organics out of the water phase and disrupting the surfactant layer.[2] |
| The "Swirl" | Do not shake. Invert funnel gently 20 times. | Prevents the formation of micro-droplets that are energetically difficult to coalesce. |
| Filtration | Filter the emulsion through a pad of Celite or glass wool. | Physical disruption of the emulsion bubbles and removal of particulate stabilizers.[3] |
| Solvent Swap | Add small amount of Methanol or 2-Propanol. | Reduces surface tension differences between phases (use cautiously as it may increase water solubility of product). |
Module 4: Isolation as the HCl Salt (Alternative Strategy)
User Question: "Extraction is too difficult/messy. Is there a way to precipitate the product directly?"
Technical Insight: Avoiding liquid-liquid extraction entirely is often the best strategy for amino-phenols. Isolating the hydrochloride salt purifies the compound and protects the amine from oxidation.
The Protocol:
-
Quench: Quench reaction.
-
Extract (Rough): Extract into Ethyl Acetate (even if wet/emulsified, just get the bulk out).
-
Dry: Dry organic layer thoroughly with
. This is critical. -
Precipitate:
-
Cool the Ethyl Acetate solution to 0°C.
-
Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.
-
The product should precipitate as a white/off-white solid.
-
-
Filter: Collect the solid by filtration under Nitrogen.
Decision Logic for Workup
Caption: Figure 2. Decision tree for troubleshooting workup failures.
References
-
BenchChem. (2025).[1] Preventing Oxidation of Aminophenol Compounds: Technical Support Guide. Retrieved from 1[1]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from 2
-
ResearchGate. (2020). How to desalt zwitterions? - Community Discussion. Retrieved from 4
-
National Institutes of Health (NIH). (2025). 2-Amino-4-methylphenol Compound Summary. PubChem.[5][6] Retrieved from 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Validation & Comparative
Benchmarking the synthesis of "2-(1-Aminoethyl)-4-methylphenol" against known methods
An In-Depth Technical Guide to the Synthesis of 2-(1-Aminoethyl)-4-methylphenol: A Comparative Benchmarking Study
For researchers and professionals in drug development, the efficient synthesis of substituted aminophenols is a critical task. These molecules serve as valuable intermediates and structural motifs in a wide array of pharmacologically active compounds. This guide provides a detailed comparative analysis of two primary synthetic routes to 2-(1-Aminoethyl)-4-methylphenol, a key building block. We will explore the direct reductive amination of 2'-hydroxy-5'-methylacetophenone and a classical multi-step approach via the Gabriel synthesis. This analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature, offering a practical framework for laboratory-scale synthesis.
Introduction to the Target Molecule
2-(1-Aminoethyl)-4-methylphenol features a chiral primary amine and a phenolic hydroxyl group on a substituted aromatic ring. This combination of functionalities makes it an attractive starting material for the synthesis of more complex molecules, including potential adrenergic receptor agonists and other therapeutic agents. The primary challenge in its synthesis lies in the efficient and selective introduction of the amino group without resorting to harsh conditions that might compromise the sensitive phenolic moiety.
Methodology 1: Direct Reductive Amination
Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds.[1][2][3] This one-pot reaction proceeds through the in-situ formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine source, which is then reduced to the corresponding amine.[1] For the synthesis of a primary amine such as our target molecule, ammonia or an ammonia equivalent is used.
Scientific Rationale
The direct reductive amination of 2'-hydroxy-5'-methylacetophenone is an atom-economical approach that combines the amination and reduction steps. The Leuckart reaction, a specific variant of reductive amination, employs ammonium formate or formamide as both the nitrogen source and the reducing agent, and is well-suited for this transformation.[4][5][6][7] The reaction mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[4][5] This method is particularly advantageous due to the low cost and ready availability of the reagents.[4]
Alternatively, catalytic reductive amination using a metal catalyst (e.g., Fe, Ru, Pd, or Ni) in the presence of hydrogen gas or a hydride source offers a greener and often more efficient route.[1][8][9][10] These catalysts facilitate the hydrogenation of the intermediate imine under milder conditions than the classical Leuckart reaction.
Experimental Protocol: Leuckart Reaction
-
Materials: 2'-Hydroxy-5'-methylacetophenone, ammonium formate, formic acid, 6 M hydrochloric acid, diethyl ether, 25% aqueous ammonia, dichloromethane.
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 2'-hydroxy-5'-methylacetophenone (1.0 eq) and ammonium formate (3.0-4.0 eq).
-
Add formic acid to the mixture until a paste is formed.
-
Heat the reaction mixture in an oil bath at 160-180°C for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and add 6 M hydrochloric acid.
-
Reflux the mixture for 1-2 hours to hydrolyze the intermediate formamide.
-
After cooling, wash the acidic solution with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to a pH of 9-10 with 25% aqueous ammonia.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
-
Visualization of the Reductive Amination Workflow
Caption: Workflow for the Leuckart Reductive Amination.
Methodology 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination.[11][12][13][14][15] This multi-step approach involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.
Scientific Rationale
To apply the Gabriel synthesis to our target molecule, a three-step sequence is necessary:
-
Reduction of the Ketone: The carbonyl group of 2'-hydroxy-5'-methylacetophenone is first reduced to a secondary alcohol, 1-(2-hydroxy-5-methylphenyl)ethanol. A mild reducing agent like sodium borohydride is suitable for this transformation.
-
Conversion to Alkyl Halide: The resulting alcohol is then converted to a more reactive alkyl halide, for example, 1-(1-bromoethyl)-2-hydroxy-5-methylphenol, using a reagent like phosphorus tribromide.
-
Gabriel Amination: The alkyl halide is then reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion and displaces the halide in an SN2 reaction.[12][13] The final step is the cleavage of the N-alkylated phthalimide, typically with hydrazine, to release the desired primary amine.[12][14]
While this method is longer, it offers excellent control and is a valuable alternative, especially when direct amination proves problematic.
Experimental Protocol: Gabriel Synthesis
-
Materials: 2'-Hydroxy-5'-methylacetophenone, sodium borohydride, methanol, phosphorus tribromide, diethyl ether, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, hydrochloric acid, sodium hydroxide.
-
Step 1: Reduction of the Ketone
-
Dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in methanol in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in portions.
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(2-hydroxy-5-methylphenyl)ethanol.
-
-
Step 2: Conversion to Alkyl Bromide
-
Dissolve the alcohol from Step 1 in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate to give the crude alkyl bromide.
-
-
Step 3: Gabriel Amination
-
Dissolve the crude alkyl bromide and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture at 80-100°C for 4-6 hours.
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-alkylated phthalimide by filtration.
-
Resuspend the solid in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 2-4 hours.
-
Acidify the cooled mixture with concentrated HCl and filter to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a strong base (e.g., NaOH) and extract the desired amine with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the product.
-
Visualization of the Gabriel Synthesis Workflow
Caption: Multi-step workflow for the Gabriel Synthesis.
Comparative Analysis
The choice between these two synthetic strategies will depend on several factors, including the desired scale, available equipment, and tolerance for multi-step procedures. Below is a comparative summary based on typical outcomes for these reaction types.
| Parameter | Direct Reductive Amination (Leuckart) | Gabriel Synthesis |
| Starting Materials | 2'-Hydroxy-5'-methylacetophenone, Ammonium Formate | 2'-Hydroxy-5'-methylacetophenone, NaBH4, PBr3, K-Phthalimide, Hydrazine |
| Number of Steps | 1 (plus hydrolysis) | 3 |
| Typical Yield | 70-89% (based on acetophenone)[4] | 50-70% (overall) |
| Reaction Conditions | High Temperature (160-180°C) | Moderate Temperatures |
| Key Advantages | Atom economical, fewer steps, inexpensive reagents.[4] | Avoids over-alkylation, high purity of primary amine.[11][12] |
| Key Disadvantages | High temperatures, potential for byproducts. | Multi-step, lower overall yield, generates significant waste. |
| Reagent Availability | Readily available and inexpensive.[16][17][18][19][20] | Readily available, but more reagents are required. |
Conclusion
For the synthesis of 2-(1-Aminoethyl)-4-methylphenol, direct reductive amination stands out as the more efficient and practical approach for laboratory-scale production. The Leuckart reaction, in particular, offers a straightforward, one-pot conversion from the readily available 2'-hydroxy-5'-methylacetophenone with good anticipated yields. While catalytic methods may offer milder conditions and potentially higher yields, the Leuckart protocol is robust and does not require specialized high-pressure equipment.
The Gabriel synthesis , while a cornerstone of amine synthesis, is less ideal in this specific case due to its multi-step nature, which inevitably leads to a lower overall yield and greater consumption of reagents and solvents. However, it remains a viable and mechanistically sound alternative should the direct amination prove to be low-yielding or result in difficult-to-separate byproducts.
Ultimately, the selection of the synthetic route should be guided by the specific experimental capabilities and project goals of the research team. This guide provides the foundational knowledge and procedural outlines to enable an informed decision and successful synthesis of this valuable chemical intermediate.
References
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INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-5'-METHYLACETOPHENONE. Retrieved from [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Blaser, H. U., & Pugin, B. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1.
- Jagadeesh, R. V., et al. (2017). Catalyst screening for the reductive amination of acetophenone.
- Ahluwalia, V. K., & Kumar, S. (2005). Gabriel Synthesis. In Name Reactions in Organic Chemistry. Cambridge University Press.
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Smith, M. B. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers.
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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Smith, M. B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
- Compain, P., et al. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(7), 1336-1341.
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This guide provides a comprehensive comparison of the cytotoxic profiles of 2-(1-Aminoethyl)-4-methylphenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, detailed methodologies for cytotoxicity assessment, and the underlying structure-activity relationships that govern the biological effects of these phenolic compounds.
Introduction: The Significance of Aminophenolic Scaffolds
Phenolic and aminophenolic compounds are prevalent structural motifs in a vast array of biologically active molecules, from pharmaceuticals to natural products. Their chemical features, particularly the hydroxyl and amino groups on an aromatic ring, make them key players in various biological processes, including those that can lead to either therapeutic effects or cellular toxicity. The specific compound of interest, 2-(1-Aminoethyl)-4-methylphenol , belongs to the class of ortho-aminophenols, which are known to possess diverse biological activities. Understanding the cytotoxicity of this compound and its relatives is crucial for assessing their potential as drug candidates or identifying potential toxicological risks.
The cytotoxicity of aminophenol derivatives is intricately linked to their chemical structure. The position and nature of substituents on the aromatic ring can dramatically influence their metabolic fate and interaction with cellular components, ultimately determining whether they are benign or harmful to cells. This guide will explore these relationships, providing a framework for predicting the cytotoxic potential of novel derivatives.
Comparative Cytotoxicity: A Data-Driven Analysis
Table 1: Cytotoxicity of N-Substituted 4-Aminophenol Derivatives against Human Melanoma (HBL) Cells
| Compound | Structure | IC50 (µg/mL)[2] |
| N-4-hydroxyphenylglycine | ~80 | |
| N-(2-morpholinoethyl)-4-aminophenol | 20 | |
| Diacetoxy-derivative (DiAcMoAc) | 15 |
Table 2: Cytotoxicity of Chlorinated 4-Aminophenol Derivatives in Isolated Rat Renal Cortical Cells (LDH Release Assay)
| Compound | Concentration (mM) | Mean LDH Release (% of Total)[3][4] | Relative Cytotoxicity Ranking[3] |
| 4-Aminophenol (4-AP) | 1.0 | ~25% | 3 |
| 4-Amino-3-chlorophenol (4-A3CP) | 1.0 | <10% | 4 (Least Cytotoxic) |
| 4-Amino-2-chlorophenol (4-A2CP) | 0.5 | ~40% | 2 |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | ~60% | 1 (Most Cytotoxic) |
Table 3: Cytotoxicity of o-Aminophenol Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL)[5] |
| Compound 6i (an o-aminophenol derivative) | HepG2 | 29.46 |
| A549 | 71.29 | |
| MCF7 | 80.02 | |
| KB | 32 - 74.94 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The cytotoxicity of aminophenol derivatives is governed by several structural features:
-
Position of Substituents: The relative positions of the hydroxyl and amino groups are critical. Ortho- and para-aminophenols are generally more cytotoxic than meta-isomers. This is attributed to their ability to form stable reactive intermediates like quinoneimines.
-
Nature of Substituents:
-
Electron-withdrawing groups , such as chlorine atoms, particularly at the ortho position to the hydroxyl group, can significantly increase cytotoxicity[3].
-
Alkyl side chains on the nitrogen atom can also modulate cytotoxicity. Longer alkyl chains on p-alkylaminophenols have been shown to enhance anticancer activity[6].
-
-
Metabolic Activation: Many aminophenols exert their toxicity after being metabolized to reactive intermediates. These intermediates can deplete cellular antioxidants like glutathione and covalently bind to essential macromolecules, leading to cellular dysfunction and death[3][7].
Based on these principles, we can hypothesize the cytotoxic potential of 2-(1-Aminoethyl)-4-methylphenol :
-
The ortho-aminophenol core suggests a potential for cytotoxicity through the formation of reactive quinoneimine intermediates.
-
The 4-methyl group (p-cresol) may influence its metabolic activation and lipophilicity.
-
The 1-aminoethyl side chain at the 2-position is a key feature. Its basicity and steric bulk compared to a simple amino group could significantly impact its interaction with cellular targets and metabolic enzymes. The presence of this side chain could either enhance or decrease cytotoxicity depending on how it affects the molecule's ability to be bioactivated or detoxified.
Signaling Pathways in Aminophenol-Induced Cytotoxicity
The cytotoxic effects of aminophenols can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. A common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades.
Caption: Hypothetical signaling pathway for aminophenol-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which serves as a marker for cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader[8].
Caption: Experimental workflow for the LDH cytotoxicity assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. Several assays can be used to detect the hallmarks of apoptosis.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a later event in the apoptotic cascade.
These assays are often performed using flow cytometry or fluorescence microscopy and provide more mechanistic insight into how a compound induces cell death[4][9].
Conclusion and Future Directions
The cytotoxic potential of aminophenol derivatives is a critical parameter in drug discovery and toxicology. While direct experimental data for 2-(1-Aminoethyl)-4-methylphenol is currently lacking, a comparative analysis of structurally related compounds provides valuable insights into its likely biological activity. The ortho-aminophenol core suggests a predisposition to cytotoxicity, which will be modulated by the 4-methyl and 2-(1-aminoethyl) substituents.
Further research is warranted to experimentally determine the IC50 values of 2-(1-Aminoethyl)-4-methylphenol in various cell lines using the standardized protocols outlined in this guide. Mechanistic studies should also be conducted to elucidate the specific pathways through which it may exert cytotoxic effects, including its potential to induce apoptosis and its dependence on metabolic activation. Such data will be invaluable for a more definitive assessment of its therapeutic potential and safety profile.
References
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(1-Aminoethyl)-4-methylphenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1-Aminoethyl)-4-methylphenol. As a substituted phenol and an aromatic amine, this compound requires stringent safety protocols to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency response actions based on the known hazards of structurally similar chemicals.
Understanding the Hazard Profile
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(1-Aminoethyl)-4-methylphenol. The following table summarizes the required PPE, with an emphasis on material compatibility and best practices.
| Body Part | Required PPE | Material/Type | Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[7][8] | Ensure a proper fit to prevent any gaps.[9] |
| Hands | Chemical-Resistant Gloves | Double-gloving is strongly recommended.[4] An inner nitrile glove with an outer glove of neoprene or butyl rubber provides good protection against phenols.[4][7] Laminate film gloves are excellent for spill cleanup.[4] | Inspect gloves for any signs of degradation or puncture before each use.[10] Change gloves immediately if contaminated and wash hands thoroughly after removal.[4][11] |
| Body | Laboratory Coat | A flame-resistant or 100% cotton lab coat is recommended.[8] An impervious apron (butyl rubber or neoprene) should be worn if there is a risk of significant splashing.[5] | Ensure the lab coat is fully buttoned.[8] Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.[4] |
| Respiratory | Respirator (if applicable) | An air-purifying respirator with an appropriate cartridge may be necessary if engineering controls cannot maintain exposure below acceptable limits, or during a large spill.[6][7][9] | A formal respiratory protection program, including fit testing, is required for respirator use. |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material and cover the entire foot.[8] | Do not wear perforated shoes, sandals, or high heels in the laboratory.[8][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for handling 2-(1-Aminoethyl)-4-methylphenol.
Preparation and Engineering Controls
-
Designated Work Area: All work with 2-(1-Aminoethyl)-4-methylphenol should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4][5][13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][5][14]
-
Spill Kit: A spill kit appropriate for phenols and amines should be available in the laboratory.[13][15][16]
-
Review Documentation: Before beginning any work, thoroughly review the available safety information, including this guide and any relevant institutional standard operating procedures (SOPs).[4][13]
Handling the Chemical
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: If handling a solid form, avoid generating dust.[1][3] Use a spatula for transfers and weigh the compound on a tared weigh boat inside the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Never heat phenol-containing compounds in an open vessel or in a microwave or oven not designed for chemical use.[4][14]
-
Centrifugation: If centrifuging solutions containing this compound, ensure that the centrifuge tubes are tightly sealed to prevent leaks.[4]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using soap and water.[11][13]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][10][12][14]
Emergency Response and Disposal Plan
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[1][15] Flush the affected area with copious amounts of water and soap for at least 15 minutes.[1][4][14][15] Polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area before washing.[4][5] Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air.[2][3][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2] If the person is conscious, give them a small amount of water to drink.[5] Seek immediate medical attention.[2][3] |
Spill Management
-
Minor Spill (<50 mL in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE (including double gloves or laminate film gloves), cover the spill with an absorbent material like vermiculite or a spill pad.[4][14][16]
-
Work from the outside of the spill inward to prevent spreading.[4][16]
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][4][14]
-
-
Major Spill (>50 mL or outside a fume hood):
Waste Disposal
All waste contaminated with 2-(1-Aminoethyl)-4-methylphenol, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][13] Containers should be sealed, labeled, and stored in a designated hazardous waste accumulation area. Follow all local, state, and federal regulations for hazardous waste disposal.[1][3]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling 2-(1-Aminoethyl)-4-methylphenol.
Caption: Workflow for handling 2-(1-Aminoethyl)-4-methylphenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
